Ioflupane
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLAJVUJSVENX-HZMVEIRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155797-99-2 | |
| Record name | 2-Carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155797992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IOFLUPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF232WE742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
History and development of Ioflupane as a radiopharmaceutical
An In-depth Technical Guide to the History and Development of Ioflupane as a Radiopharmaceutical
Introduction
This compound (¹²³I), marketed under the trade name DaTSCAN™, is a radiopharmaceutical agent of paramount importance in nuclear medicine, specifically for the imaging of dopamine transporters (DAT) in the brain using single-photon emission computed tomography (SPECT). Its development marked a significant advancement in the differential diagnosis of Parkinsonian syndromes, providing a sensitive and specific in vivo biomarker for nigrostriatal dopaminergic degeneration. This guide provides a comprehensive overview of the history, development, experimental protocols, and underlying mechanisms of this compound.
Historical Development and Rationale
The quest for a reliable imaging agent for the dopamine transporter was driven by the need to objectively assess the integrity of the nigrostriatal dopamine system, which is significantly compromised in Parkinson's disease and other Parkinsonian syndromes. The development of this compound can be traced back to the exploration of cocaine analogs, which are known to bind with high affinity to the dopamine transporter.
The initial breakthrough came with the synthesis of 2β-carbomethoxy-3β-(4-iodophenyl)tropane (β-CIT). Studies involving β-CIT labeled with iodine-125 and subsequently iodine-123 demonstrated the feasibility of imaging dopamine transporters in non-human primates. However, the slow kinetics of β-CIT were not ideal for routine clinical use. This led to the development of N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, known as this compound. Preclinical studies in the 1990s confirmed that this compound (¹²³I) possessed high affinity and selectivity for the dopamine transporter, with more favorable kinetics for SPECT imaging.
Following successful preclinical evaluations, a series of clinical trials were initiated to ascertain the safety and diagnostic efficacy of this compound (¹²³I). These trials were instrumental in demonstrating its ability to accurately differentiate Parkinson's disease from essential tremor. The compelling evidence from these studies led to its regulatory approval by the European Medicines Agency (EMA) in 2000 and the U.S. Food and Drug Administration (FDA) in 2011.
Mechanism of Action
This compound is a cocaine analog that binds with high affinity to the presynaptic dopamine transporter in the striatum of the brain. When labeled with the radionuclide iodine-123, which emits gamma rays, the distribution of this compound can be visualized using SPECT imaging. In healthy individuals, there is high uptake of the tracer in the striatum, reflecting a high density of dopamine transporters. In patients with Parkinsonian syndromes, there is a characteristic pattern of reduced tracer uptake in the striatum, particularly in the putamen, which corresponds to the loss of dopaminergic neurons.
Caption: Simplified signaling pathway at a dopaminergic synapse, illustrating the binding of this compound to the dopamine transporter.
Experimental Protocols
Radiosynthesis of this compound (¹²³I)
The radiosynthesis of this compound (¹²³I) is a critical process that involves the labeling of the precursor molecule with iodine-123.
Caption: Workflow for the radiosynthesis and quality control of this compound (¹²³I).
Methodology:
-
Precursor: The synthesis starts with the precursor N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-trimethylstannylphenyl)nortropane.
-
Radioiodination: The precursor is reacted with [¹²³I]Sodium Iodide in the presence of an oxidizing agent, such as chloramine-T or hydrogen peroxide. This electrophilic substitution reaction replaces the trimethylstannyl group with iodine-123.
-
Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to separate the desired this compound (¹²³I) from the unreacted precursor and other byproducts.
-
Formulation: The purified this compound (¹²³I) is formulated in a solution of ethanol and water suitable for intravenous injection.
-
Quality Control: The final product undergoes rigorous quality control tests, including determination of radiochemical purity (typically >95%), specific activity, and sterility.
SPECT Imaging Protocol
The clinical use of this compound (¹²³I) involves a standardized SPECT imaging protocol.
Caption: Standardized workflow for clinical SPECT imaging using this compound (¹²³I).
Methodology:
-
Patient Preparation: To prevent the uptake of free radioiodine by the thyroid gland, patients are administered a thyroid-blocking agent, such as potassium iodide or perchlorate, prior to the injection of this compound (¹²³I).
-
Injection: A sterile solution of this compound (¹²³I) with an activity of 111-185 MBq is administered intravenously.
-
Uptake Phase: There is a waiting period of 3 to 6 hours to allow for the tracer to distribute and accumulate in the striatum.
-
SPECT Imaging: The patient's head is positioned in the SPECT scanner, and images are acquired for approximately 30-45 minutes.
-
Image Reconstruction and Analysis: The acquired data is reconstructed into transverse, coronal, and sagittal images of the brain. The images are then visually and/or semi-quantitatively analyzed to assess the density and distribution of dopamine transporters in the striatum.
Quantitative Data
The following tables summarize key quantitative data related to the properties and clinical performance of this compound (¹²³I).
Table 1: Physicochemical and Pharmacokinetic Properties of this compound (¹²³I)
| Property | Value |
| Half-life of ¹²³I | 13.22 hours |
| Photon Energy of ¹²³I | 159 keV |
| Binding Affinity (Ki) for DAT | 5.7 nM |
| Radiochemical Purity | > 95% |
| Time to Peak Striatal Uptake | 3 - 6 hours |
Table 2: Diagnostic Performance of this compound (¹²³I) SPECT in Differentiating Parkinsonian Syndromes from Essential Tremor
| Metric | Value |
| Sensitivity | 85 - 98% |
| Specificity | 80 - 100% |
| Positive Predictive Value | 82 - 100% |
| Negative Predictive Value | 86 - 98% |
| Inter-reader Agreement (Kappa) | 0.87 - 0.94 |
Conclusion
This compound (¹²³I) has revolutionized the diagnostic landscape for Parkinsonian syndromes. Its development, rooted in fundamental radiopharmaceutical chemistry and validated through rigorous clinical trials, has provided clinicians with a powerful tool for the in vivo assessment of the nigrostriatal dopaminergic system. The detailed experimental protocols for its synthesis and clinical application ensure its safe and effective use. Ongoing research continues to explore the full potential of this compound imaging in the early diagnosis, monitoring of disease progression, and evaluation of novel therapeutic interventions for neurodegenerative disorders.
In Vitro Characterization of Ioflupane ([¹²³I]FP-CIT): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioflupane ([¹²³I]FP-CIT), a cocaine analog, is a radiopharmaceutical agent crucial for the in vivo visualization of dopamine transporters (DAT) in the human brain using Single Photon Emission Computed Tomography (SPECT). Its primary clinical application is in the differential diagnosis of Parkinsonian syndromes. The efficacy of this compound as a diagnostic tool is fundamentally linked to its in vitro binding characteristics, specifically its high affinity and specificity for the dopamine transporter. This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its binding profile, the experimental protocols used for its assessment, and visual representations of its mechanism of action and experimental workflows.
Data Presentation: Binding Affinity of this compound
The in vitro binding affinity of this compound for the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) has been determined through competitive radioligand binding assays. This compound exhibits a high affinity for DAT, with significantly lower affinity for SERT and NET, demonstrating its selectivity.[1][2]
| Target Transporter | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Source |
| Dopamine Transporter (DAT) | This compound ([¹²³I]FP-CIT) | Competition vs. [³H]WIN 35,428 | 0.62 | 0.71 | [3] |
| Serotonin Transporter (SERT) | This compound ([¹²³I]FP-CIT) | Competition vs. [³H]Citalopram | ~10-fold lower affinity than for DAT | Not explicitly reported | [4] |
| Norepinephrine Transporter (NET) | This compound ([¹²³I]FP-CIT) | Competition vs. [³H]Nisoxetine | Lower affinity than for DAT | Not explicitly reported | [2] |
Note: The binding affinity of this compound for SERT is reported to be approximately tenfold lower than for DAT.[4] Specific Ki and IC50 values for SERT and NET are not consistently reported in the literature, underscoring the high selectivity of this compound for DAT.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki and IC50 values) of this compound for monoamine transporters.
a. Membrane Preparation:
-
Source: Human recombinant cell lines (e.g., HEK293) stably expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter, or post-mortem human brain tissue (e.g., striatum for DAT, thalamus/brainstem for SERT, and cortex for NET).
-
Procedure:
-
Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
b. Competition Binding Assay Protocol:
-
Reaction Mixture:
-
A fixed concentration of a selective radioligand for the target transporter is used. Examples include:
-
Increasing concentrations of unlabeled this compound (competitor) are added.
-
The prepared cell membranes are added to the reaction mixture.
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination and Separation:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity bound in the absence of a competitor.
-
Non-specific binding: Radioactivity bound in the presence of a saturating concentration of a known high-affinity ligand for the target transporter.
-
Specific binding: Calculated as Total binding - Non-specific binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Autoradiography
This technique is used to visualize and quantify the distribution of this compound binding sites in brain tissue sections.
a. Tissue Preparation:
-
Source: Post-mortem human brain tissue, typically from the striatal region (caudate and putamen) which has a high density of dopamine transporters.
-
Procedure:
-
The brain tissue is rapidly frozen.
-
Thin sections (e.g., 10-20 µm) are cut using a cryostat and thaw-mounted onto microscope slides.
-
b. Autoradiography Protocol:
-
Pre-incubation: Slides are pre-incubated in buffer to rehydrate the tissue and remove endogenous substances that might interfere with binding.
-
Incubation:
-
The slides are incubated with a solution containing [¹²⁵I]this compound at a concentration near its Kd for DAT to label the binding sites.
-
For determining non-specific binding, adjacent sections are incubated with [¹²⁵I]this compound in the presence of a high concentration of a selective DAT blocker (e.g., GBR 12909).[7]
-
Incubation is carried out in a humid chamber at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes).
-
-
Washing: The slides are washed in a series of ice-cold buffers to remove unbound radioligand. This is followed by a quick rinse in distilled water to remove buffer salts.
-
Drying and Exposure:
-
The slides are dried rapidly, for instance, under a stream of cool, dry air.
-
The dried slides are apposed to a radiation-sensitive film or a phosphor imaging plate along with calibrated radioactive standards.
-
Exposure time can range from hours to days depending on the radioactivity.
-
-
Image Acquisition and Analysis:
-
The film is developed, or the imaging plate is scanned to generate an autoradiogram.
-
The optical density of the autoradiogram is quantified using image analysis software.
-
By comparing the optical density of the tissue sections to the calibrated standards, the amount of bound radioligand (in fmol/mg tissue or similar units) can be determined.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Mandatory Visualizations
Signaling Pathway of this compound
Experimental Workflow: Competition Binding Assay
Experimental Workflow: In Vitro Autoradiography
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of SSRIs on the Binding of 18F-FP-CIT in Parkinson Patients: A Retrospective Case Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Ioflupane for Parkinson's Disease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Ioflupane ([¹²³I]FP-CIT), a key radiopharmaceutical agent used in the research and diagnosis of Parkinson's disease. This document details the molecule's mechanism of action, binding characteristics, and the experimental protocols essential for its preclinical assessment.
Introduction to this compound ([¹²³I]FP-CIT)
This compound, labeled with iodine-123 ([¹²³I]), is a cocaine analog that serves as a radioligand for the dopamine transporter (DAT).[1][2][3] In the context of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, this compound plays a crucial role in visualizing and quantifying the integrity of the nigrostriatal dopamine pathway.[1][2] Its primary application is in Single Photon Emission Computed Tomography (SPECT) imaging to aid in the differential diagnosis of Parkinsonian syndromes.[1][4][5]
Mechanism of Action and Binding Profile
This compound functions by binding with high affinity and selectivity to the presynaptic dopamine transporter, which is a key protein responsible for the reuptake of dopamine from the synaptic cleft.[1][2] The density of DAT is directly proportional to the number of viable dopaminergic nerve terminals. In Parkinson's disease, the loss of these neurons leads to a corresponding reduction in DAT density in the striatum (caudate and putamen). By measuring the binding of [¹²³I]this compound, researchers can indirectly assess the extent of dopaminergic neurodegeneration.[1]
Binding Affinity and Selectivity
This compound exhibits a high affinity for the dopamine transporter, with a lower affinity for the serotonin transporter (SERT) and negligible affinity for the norepinephrine transporter (NET). This selectivity is crucial for its utility as a specific marker for dopaminergic neurons.
Table 1: In Vitro Binding Affinity of this compound for Monoamine Transporters
| Transporter | Ligand | Species | Brain Region | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| DAT | [¹²⁵I]FP-CIT | Human | Striatum | 0.62 | 0.71 | [1] |
| DAT | [³H]WIN 35,428 | Rat | Striatum | 5.8 | - | |
| SERT | [¹²⁵I]FP-CIT | Human | Neocortex/Thalamus | ~10-fold lower than DAT | - | [6] |
| SERT | [³H]Citalopram | Rat | Cortex | 52 | - | |
| NET | [¹²⁵I]FP-CIT | Human | - | Low Affinity | - | [5] |
| NET | [³H]Nisoxetine | Rat | Hypothalamus | >1000 | - |
Note: Data is compiled from various sources and methodologies, which may account for variations in reported values.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound at the dopaminergic synapse.
Caption: this compound binds to the dopamine transporter on presynaptic neurons.
Preclinical Evaluation Workflow
A typical preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to characterize its binding properties, biodistribution, and efficacy in animal models of Parkinson's disease.
Caption: A general workflow for the preclinical assessment of this compound.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of preclinical findings. The following sections provide standardized protocols for key experiments in the evaluation of this compound.
In Vitro Autoradiography in Rat Brain Sections
This protocol details the procedure for visualizing the binding of [¹²³I]this compound to dopamine transporters in rat brain tissue.
Materials:
-
[¹²³I]this compound
-
Rat brain tissue, frozen and sectioned at 10-20 µm thickness
-
Pre-incubation buffer (e.g., Tris-HCl buffer)
-
Incubation buffer containing [¹²³I]this compound
-
Washing buffer (ice-cold)
-
Phosphor imaging plates or film cassettes
-
Microscope slides
Procedure:
-
Tissue Preparation: Sacrifice rats and rapidly remove the brains. Freeze the brains and section them using a cryostat. Mount the sections onto microscope slides.
-
Pre-incubation: To remove endogenous ligands, incubate the slides in pre-incubation buffer for a specified time (e.g., 15-30 minutes) at room temperature.
-
Incubation: Incubate the slides in a solution containing a specific concentration of [¹²³I]this compound (e.g., in the low nM range) for a defined period (e.g., 60-90 minutes) to allow for binding to the dopamine transporters.
-
Washing: Wash the slides in ice-cold washing buffer to remove any unbound radioligand. This step is typically repeated multiple times.
-
Drying and Exposure: Dry the slides and expose them to phosphor imaging plates or film for a duration determined by the radioactivity of the tracer.
-
Imaging and Analysis: Scan the imaging plates or develop the film to visualize the distribution of [¹²³I]this compound binding. Quantify the signal intensity in specific brain regions, such as the striatum and cerebellum (as a reference region with low DAT density), to determine specific binding.
In Vivo SPECT Imaging in a 6-OHDA Rat Model of Parkinson's Disease
This protocol outlines the procedure for conducting [¹²³I]this compound SPECT imaging in a 6-hydroxydopamine (6-OHDA) lesioned rat model, a common animal model for Parkinson's disease.
Animal Model:
-
Induce a unilateral lesion in the medial forebrain bundle of rats by stereotaxic injection of 6-OHDA. This selectively destroys dopaminergic neurons on one side of the brain.
Imaging Protocol:
-
Animal Preparation: Anesthetize the rat and place it in the SPECT scanner.
-
Tracer Administration: Administer a bolus injection of [¹²³I]this compound intravenously (e.g., via the tail vein). The dosage will depend on the specific activity of the radiotracer and the imaging system.
-
Uptake Period: Allow for a 3 to 6-hour uptake period for the tracer to distribute and bind to the dopamine transporters.[4]
-
SPECT Acquisition: Acquire SPECT images using a gamma camera equipped with high-resolution collimators. Set the energy window to the 159 keV photopeak of iodine-123.[4] The acquisition parameters (e.g., number of projections, time per projection) should be optimized for the specific scanner and animal size.
-
Image Reconstruction and Analysis: Reconstruct the SPECT data to generate 3D images of the rat brain. Define regions of interest (ROIs) over the striatum (both the lesioned and non-lesioned sides) and a reference region (e.g., cerebellum). Calculate the specific binding ratio (SBR) to quantify the density of dopamine transporters.
Behavioral Assessment: The Cylinder Test
The cylinder test is used to assess forelimb use asymmetry in unilaterally lesioned rodent models of Parkinson's disease, providing a functional measure of motor impairment.[7][8][9]
Apparatus:
-
A transparent Plexiglas cylinder (diameter and height appropriate for the animal, e.g., 20 cm diameter for rats).[8]
Procedure:
-
Habituation: Do not habituate the animal to the cylinder before testing to encourage exploratory behavior.[7]
-
Testing: Place the rat individually into the cylinder and record its behavior for a set period (e.g., 5 minutes).[7][8]
-
Scoring: During offline video analysis, count the number of times the rat rears up and touches the wall of the cylinder with its left forelimb, right forelimb, or both simultaneously.[9]
-
Data Analysis: Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of forelimb contacts. A lower percentage of contralateral limb use indicates a greater motor deficit.[9]
Biodistribution Studies
Understanding the distribution, metabolism, and excretion of this compound is crucial for dosimetry calculations and for interpreting imaging data.
Table 2: Biodistribution of [¹²³I]this compound in Rats (% Injected Dose per Gram - %ID/g)
| Organ | 10 min | 60 min | 240 min |
| Blood | 2.5 ± 0.3 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Brain | 1.8 ± 0.2 | 1.5 ± 0.1 | 1.1 ± 0.1 |
| Striatum | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.3 |
| Cerebellum | 1.2 ± 0.1 | 0.9 ± 0.1 | 0.6 ± 0.1 |
| Heart | 3.1 ± 0.5 | 2.0 ± 0.3 | 1.0 ± 0.2 |
| Lungs | 5.2 ± 0.8 | 3.1 ± 0.4 | 1.5 ± 0.3 |
| Liver | 8.5 ± 1.2 | 6.8 ± 0.9 | 3.2 ± 0.5 |
| Kidneys | 10.2 ± 1.5 | 8.5 ± 1.1 | 4.1 ± 0.6 |
Note: The data presented are representative values from preclinical studies and may vary depending on the specific experimental conditions. In humans, approximately 60% of the injected radioactivity is excreted in the urine within 48 hours, with about 14% excreted in the feces.[3]
Conclusion
The preclinical evaluation of this compound is a multi-faceted process that provides essential information for its application in Parkinson's disease research. Through a combination of in vitro binding assays, in vivo imaging, and behavioral testing, researchers can thoroughly characterize the properties of this important radiopharmaceutical. The detailed protocols and data presented in this guide are intended to support the design and execution of robust preclinical studies, ultimately contributing to a better understanding and diagnosis of Parkinson's disease.
References
- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 2. GUEST | SNMMI [snmmi.org]
- 3. [Evaluation of Early-phase Biodistribution in 123I-ioflupane SPECT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nucmedtutorials.com [nucmedtutorials.com]
- 5. Practical Overview of 123I-Ioflupane Imaging in Parkinsonian Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical utility of DaTscan™ (123I-Ioflupane Injection) in the diagnosis of Parkinsonian Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scantox.com [scantox.com]
- 8. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 9. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Ioflupane as a Biomarker for Nigrostriatal Degeneration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioflupane (123I), a radiopharmaceutical agent, has emerged as a critical biomarker for the in vivo assessment of nigrostriatal degeneration, a hallmark of Parkinsonian syndromes.[1][2] Marketed under the trade name DaTscan™, this cocaine analog binds with high affinity to presynaptic dopamine transporters (DATs) concentrated in the striatum.[3][4] Its use in conjunction with single-photon emission computed tomography (SPECT) allows for the visualization and quantification of DAT density, providing an objective measure of dopaminergic neuron integrity.[5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols, and its application in clinical research and drug development for neurodegenerative diseases.
Mechanism of Action
This compound is a derivative of cocaine and functions as a radiolabeled ligand for the dopamine transporter (DAT).[7] The DAT is a transmembrane protein located on the presynaptic terminals of dopaminergic neurons, responsible for the reuptake of dopamine from the synaptic cleft.[2][6] In neurodegenerative disorders such as Parkinson's disease (PD), multiple system atrophy (MSA), and progressive supranuclear palsy (PSP), the degeneration of nigrostriatal neurons leads to a significant reduction in DAT density in the striatum (caudate and putamen).[2][8]
Following intravenous administration, this compound (123I) crosses the blood-brain barrier and binds to DATs.[2] The attached Iodine-123 is a gamma-emitting radionuclide with a half-life of approximately 13.2 hours and a photon energy of 159 keV, making it suitable for SPECT imaging.[4][7] The resulting SPECT images provide a semi-quantitative map of DAT distribution. In healthy individuals, a symmetrical, comma- or crescent-shaped signal is observed in the striatum. In patients with nigrostriatal degeneration, there is a characteristic pattern of reduced radiotracer uptake, typically more pronounced in the posterior putamen and often asymmetrical in the early stages of Parkinson's disease.[8]
Quantitative Data Presentation
The diagnostic performance of this compound (123I) SPECT has been evaluated in numerous clinical trials. The following tables summarize key quantitative data.
| Diagnostic Accuracy of this compound (123I) SPECT | ||
| Study Population | Sensitivity | Specificity |
| Patients with early parkinsonian symptoms | 79%[8] | 97%[8] |
| Pooled analysis of four clinical trials (On-site readers) | 91.9%[9] | 83.6%[9] |
| Pooled analysis of four clinical trials (Blinded expert readers) | 88.7%[9] | 91.2%[9] |
| Differentiating PD from non-PD (SBRquant analysis) | 97%[10] | 100%[10] |
| Differentiating PD from essential tremor (Machine learning) | 96.6% | 97.8%[11] |
| Differentiating DLB from Alzheimer's Disease | 88% | 100%[12] |
| Progression of Nigrostriatal Degeneration Measured by this compound (123I) SPECT | |
| Patient Cohort | Annual Rate of Decline in Striatal Binding Ratio (SBR) |
| Parkinson's Disease (longitudinal studies) | 5% to 13%[13] |
| Parkinson's Disease (PPMI study, 1 year) | -13.3% ± 16.0%[14] |
| Healthy Controls | 0.6% to 2.5%[13] |
Experimental Protocols
This compound (123I) SPECT Imaging Protocol
A standardized protocol is crucial for acquiring high-quality and reproducible this compound (123I) SPECT images.
1. Patient Preparation:
-
Thyroid Blockade: To minimize radiation exposure to the thyroid from free radioiodine, a thyroid-blocking agent should be administered at least one hour before the this compound (123I) injection.[6][15] Commonly used agents include:
-
Medication Review: A thorough review of the patient's current medications is necessary, as certain drugs that bind to DAT with high affinity may interfere with the imaging results.[15] These include amphetamines, bupropion, and benztropine.[15]
2. Radiopharmaceutical Administration:
-
Dose: The recommended intravenous dose of this compound (123I) is 111-185 MBq (3-5 mCi).[15]
-
Administration: The dose should be measured using a suitable radioactivity calibration system immediately before intravenous injection.[15]
3. Image Acquisition:
-
Timing: SPECT imaging should commence 3 to 6 hours after the injection of this compound (123I).[8][15]
-
Instrumentation: A gamma camera equipped with a high-resolution collimator is required. The energy window should be centered at 159 keV with a ±10% window.[6]
-
Acquisition Parameters: Specific acquisition parameters will vary by system, but a typical protocol involves a 360° rotation with multiple projections.
Quantitative Image Analysis
While visual interpretation of this compound (123I) SPECT scans is the current FDA-approved method, quantitative analysis provides objective and reproducible measures of DAT density.[7]
1. Striatal Binding Ratio (SBR):
-
The most common quantitative measure is the Striatal Binding Ratio (SBR).
-
Software programs such as SBRquant and DaTQUANT are used to automate this calculation.[16][17]
-
The SBR is calculated by defining regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., the occipital cortex).
-
The formula is: SBR = (Striatal ROI activity - Reference ROI activity) / Reference ROI activity.
2. Data Interpretation:
-
Reduced SBR values, particularly in the putamen, are indicative of nigrostriatal degeneration.[17]
-
Quantitative analysis can aid in the early diagnosis of Parkinsonian syndromes and can be used to monitor disease progression in clinical trials.[16][18]
Clinical and Research Applications
This compound (123I) SPECT imaging is a valuable tool in both clinical practice and research for neurodegenerative diseases.
-
Differential Diagnosis: It aids in the differentiation of Parkinsonian syndromes (PD, MSA, PSP) from conditions without nigrostriatal degeneration, such as essential tremor, drug-induced parkinsonism, and psychogenic parkinsonism.[19][20]
-
Early Diagnosis: this compound imaging can detect dopaminergic deficits before the full clinical manifestation of Parkinson's disease.[20]
-
Monitoring Disease Progression: Longitudinal this compound SPECT scans can quantify the rate of nigrostriatal degeneration, providing a valuable biomarker for disease progression in natural history studies and clinical trials of disease-modifying therapies.[13][21]
-
Patient Stratification: In clinical trials, this compound imaging can be used to select patient populations with confirmed dopaminergic deficits, thereby increasing the homogeneity of the study cohort.
Conclusion
This compound (123I) SPECT imaging is a well-established and valuable biomarker for assessing the integrity of the nigrostriatal dopaminergic system. Its high sensitivity and specificity for detecting DAT deficits make it an indispensable tool for the early and differential diagnosis of Parkinsonian syndromes. The ability to quantify the rate of neuronal loss provides a powerful endpoint for clinical trials aimed at developing disease-modifying therapies. Adherence to standardized imaging and analysis protocols is paramount to ensure the reliability and comparability of data across different research centers and clinical trials. As research continues, the role of this compound as a biomarker is likely to expand, further enhancing our understanding and management of neurodegenerative diseases.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. What is the mechanism of this compound-I-123? [synapse.patsnap.com]
- 3. radiopaedia.org [radiopaedia.org]
- 4. This compound (123I) - Wikipedia [en.wikipedia.org]
- 5. What is this compound-I-123 used for? [synapse.patsnap.com]
- 6. ajronline.org [ajronline.org]
- 7. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Is this compound I123 injection diagnostically effective in patients with movement disorders and dementia? Pooled analysis of four clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. miua2018.soton.ac.uk [miua2018.soton.ac.uk]
- 12. Clinical utility of DaTscan™ (123I-Ioflupane Injection) in the diagnosis of Parkinsonian Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement of diagnostic accuracy of Parkinson's disease on I-123-ioflupane single photon emission computed tomography (123I FP-CIT SPECT) using new Japanese normal database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 123-I this compound SPECT measures of Parkinson disease progression in the Parkinson Progression Marker Initiative (PPMI) trial | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. reference.medscape.com [reference.medscape.com]
- 16. Optimization of Parameters for Quantitative Analysis of 123I-Ioflupane SPECT Images for Monitoring Progression of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gehealthcare.com [gehealthcare.com]
- 18. tech.snmjournals.org [tech.snmjournals.org]
- 19. pubs.rsna.org [pubs.rsna.org]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Early-Stage Research Applications of Ioflupane Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioflupane, a radiolabeled cocaine analog, serves as a high-affinity radiopharmaceutical for imaging dopamine transporters (DATs) in the brain.[1] This technical guide explores the early-stage research applications of this compound, primarily through Single Photon Emission Computed Tomography (SPECT) imaging, in the field of neurodegenerative diseases. By binding to presynaptic dopamine transporters, this compound allows for the visualization and quantification of the integrity of the nigrostriatal dopaminergic system, a key pathway affected in Parkinson's disease (PD) and other parkinsonian syndromes.[2][3] Its utility extends from preclinical animal models to early-phase clinical trials, offering a valuable biomarker for disease diagnosis, progression monitoring, and the evaluation of therapeutic interventions.[4][5]
Mechanism of Action and Dopaminergic Pathways
This compound ([¹²³I]FP-CIT) is a derivative of nortropane that binds with high affinity to the dopamine transporter, a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[][7] The radiolabel, Iodine-123, is a gamma-emitting isotope with a half-life of 13.2 hours and a photon energy of 159 keV, making it suitable for SPECT imaging.[3]
The primary target of this compound imaging in the context of parkinsonian syndromes is the nigrostriatal pathway , which originates in the substantia nigra pars compacta and projects to the dorsal striatum (caudate nucleus and putamen).[8][9] Degeneration of these dopaminergic neurons leads to a reduction in DAT density, which can be visualized and quantified as decreased this compound uptake in the striatum.[10] Other major dopaminergic pathways in the brain include the mesolimbic, mesocortical, and tuberoinfundibular pathways.[8][9]
Dopaminergic Synapse Signaling Pathway
The following diagram illustrates the key components and processes at a dopaminergic synapse, highlighting the role of the dopamine transporter (DAT) as the binding site for this compound.
References
- 1. Usefulness Differs Between the Visual Assessment and Specific Binding Ratio of 123I-Ioflupane SPECT in Assessing Clinical Symptoms of Drug-Naïve Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alzheimer's Association International Conference [alz.confex.com]
- 3. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Dopaminergic pathways - Wikipedia [en.wikipedia.org]
- 10. 123I-Ioflupane/SPECT binding to striatal dopamine transporter (DAT) uptake in patients with Parkinson's disease, multiple system atrophy, and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Ioflupane Uptake in the Striatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Ioflupane (¹²³I) uptake in the striatum, a critical biomarker for assessing the integrity of the nigrostriatal dopaminergic system. This compound, a cocaine analog, binds with high affinity to the presynaptic dopamine transporter (DAT), making it a valuable tool for visualizing and quantifying dopaminergic neuron density.[1][2] This guide details the underlying mechanisms, experimental protocols, and quantitative analysis of this compound single-photon emission computed tomography (SPECT) imaging, commonly known as DaTscan.
Core Mechanism of this compound Uptake
This compound, when introduced intravenously, traverses the blood-brain barrier and selectively binds to dopamine transporters located on the presynaptic terminals of dopaminergic neurons in the striatum.[3] The radioisotope Iodine-123, a gamma emitter, allows for the detection and quantification of these transporters using SPECT imaging.[3] In neurodegenerative conditions such as Parkinson's disease and other parkinsonian syndromes, the loss of dopaminergic neurons leads to a corresponding reduction in DAT density.[1][3] Consequently, the uptake of this compound in the striatum is proportionally decreased, providing a visual and quantifiable measure of neuronal degeneration.[3]
Quantitative Analysis of this compound Uptake
The quantitative assessment of this compound uptake is crucial for objective evaluation and monitoring of disease progression. The most common metric is the Striatal Binding Ratio (SBR), which compares the specific binding in the striatum to non-specific background activity.[4]
Table 1: Quantitative this compound (¹²³I) SPECT Data
| Parameter | Value | Condition | Source |
| Striatal Binding Ratio (SBR) Annual Decrease | 11.2% ± 4.3% | Parkinson's Disease | [5] |
| Mean Striatal Values (vs. Controls) | [6] | ||
| 0.95 ± 0.38 | Parkinson's Disease (PD) | [6] | |
| 0.70 ± 0.33 | Multiple System Atrophy (MSA-P) | [6] | |
| 0.51 ± 0.39 | Progressive Supranuclear Palsy (PSP) | [6] | |
| Putamen/Caudate Ratio | [6] | ||
| 0.51 ± 0.11 | Parkinson's Disease (PD) | [6] | |
| 0.83 ± 0.12 | Progressive Supranuclear Palsy (PSP) | [6] |
Experimental Protocols
Clinical Protocol for DaTscan (this compound ¹²³I SPECT)
A standardized protocol is followed for clinical DaTscan imaging to ensure accuracy and reproducibility.
-
Patient Preparation:
-
To minimize the uptake of radioactive iodine by the thyroid gland, a thyroid-blocking agent (e.g., potassium iodide or Lugol's solution) is administered at least one hour before the this compound injection.[7][8]
-
A review of the patient's current medications is conducted to identify any drugs that may interfere with this compound binding to the dopamine transporter.[8][9] These include substances like amphetamines, bupropion, cocaine, and methylphenidate.[8]
-
-
Radiopharmaceutical Administration:
-
Imaging Procedure:
-
SPECT imaging is performed 3 to 6 hours after the injection of this compound.[3][9] This allows for optimal binding to the striatal dopamine transporters and clearance of background activity.[3]
-
The patient is positioned with their head in a headrest to minimize movement during the scan, which typically lasts 30-45 minutes.[10] A gamma camera rotates around the head to acquire the imaging data.[10]
-
-
Image Analysis:
-
The acquired SPECT data is reconstructed into transverse, coronal, and sagittal images of the brain.
-
Visual interpretation focuses on the shape and intensity of this compound uptake in the striatum. In healthy individuals, the uptake pattern resembles a "comma" or "crescent" shape. In patients with dopaminergic degeneration, this pattern is disrupted, often appearing as a "period" or "oval" shape due to reduced uptake in the putamen.[1]
-
Semi-quantitative analysis is often used as an adjunct to visual assessment, calculating the striatal binding ratio (SBR) to provide a numerical value for the uptake.[4][9] The SBR is typically calculated as: (mean radioligand uptake in striatum - mean radioligand uptake in background) / mean radioligand uptake in background.[4] The occipital cortex is commonly used as the background reference region.[4]
-
Visualizing Key Processes
This compound Binding to Dopamine Transporter (DAT)
Caption: this compound binding to the presynaptic dopamine transporter.
Experimental Workflow for this compound SPECT Imaging
Caption: A typical workflow for this compound SPECT imaging.
Logical Interpretation of this compound Uptake
References
- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound-I-123? [synapse.patsnap.com]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Optimization of Parameters for Quantitative Analysis of 123I-Ioflupane SPECT Images for Monitoring Progression of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 123I-Ioflupane/SPECT binding to striatal dopamine transporter (DAT) uptake in patients with Parkinson's disease, multiple system atrophy, and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound I 123: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. gehealthcare.co.uk [gehealthcare.co.uk]
- 10. DaT scan - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Ioflupane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioflupane, available under the trade name DaTSCAN™, is a radiopharmaceutical agent crucial for the diagnostic evaluation of Parkinsonian syndromes and dementia with Lewy bodies.[1][2][3][4] This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, and the experimental protocols for its characterization and use.
Molecular Structure and Chemical Properties
This compound is a cocaine analog that serves as a high-affinity ligand for the presynaptic dopamine transporter (DAT).[5][6] Its structure is specifically designed for in vivo imaging of the dopaminergic system using Single Photon Emission Computed Tomography (SPECT).[3][6]
Chemical Name (IUPAC): methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-fluoropropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate[3]
Stereochemistry: The biological activity of this compound is dependent on its specific stereoisomeric form, as indicated by the (1R,2S,3S,5S) configuration in its IUPAC name.
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₃FINO₂ | [3] |
| Molecular Weight | 431.290 g/mol | [3] |
| Melting Point | 82-83 °C | |
| Solubility | Soluble in water. The DaTSCAN™ formulation contains 5% ethanol to aid solubility.[3][5] | [3][5] |
| pKa | Data not readily available in the literature. | |
| Appearance | Clear, colorless solution.[5] | [5] |
Pharmacology and Mechanism of Action
This compound's primary mechanism of action is its high-affinity and selective binding to the presynaptic dopamine transporter (DAT).[5][6] This binding allows for the visualization and quantification of DAT density in the striatum, a region of the brain with a high concentration of dopaminergic neurons. In neurodegenerative disorders such as Parkinson's disease, there is a significant loss of these neurons, leading to a reduction in DAT density.[6]
Competition studies have demonstrated the selectivity of this compound for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4][7] While it does exhibit some affinity for SERT, it is approximately 10-fold lower than its affinity for DAT.[5]
Binding Affinity:
The binding of this compound to DAT is a passive process for imaging purposes and is not intended to elicit a direct pharmacological or downstream signaling effect. The molecule acts as a surrogate marker for the integrity of the nigrostriatal dopaminergic pathway.
Signaling Pathway and Diagnostic Logic
The following diagram illustrates the binding of this compound to the dopamine transporter on a presynaptic neuron.
The following diagram illustrates the logical relationship in the diagnostic application of this compound.
Experimental Protocols
Synthesis of this compound (¹²³I)
The radiosynthesis of this compound typically involves the alkylation of the precursor, nor-β-CIT, with a fluoropropylating agent labeled with a radionuclide, such as ¹²³I or ¹⁸F. A general procedure is outlined below, based on methodologies for similar radiolabeled tropane analogs.[8][9][10][11][12]
-
Precursor: The synthesis starts with the precursor N-desmethyl-2β-carbomethoxy-3β-(4-iodophenyl)tropane (nor-β-CIT).
-
Alkylation: Nor-β-CIT is reacted with a suitable 3-fluoropropyl synthon, such as 1-bromo-3-fluoropropane or 3-fluoropropyl tosylate, which has been previously labeled with the desired radioisotope (e.g., ¹²³I). The reaction is typically carried out in an appropriate organic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution.
-
Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the radiolabeled this compound from unreacted precursors and byproducts.
-
Formulation: The purified this compound is then formulated in a sterile, pyrogen-free solution for injection, typically containing a small percentage of ethanol to ensure solubility.[5]
Radioligand Binding Assay for DAT
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter, using radiolabeled this compound.
-
Tissue Preparation:
-
Obtain brain tissue rich in dopamine transporters (e.g., striatum) from a suitable animal model or human post-mortem tissue.
-
Homogenize the tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane preparation.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in triplicate:
-
A fixed concentration of radiolabeled this compound (e.g., [¹²⁵I]this compound).
-
Varying concentrations of the unlabeled test compound.
-
The membrane preparation.
-
Assay buffer to a final volume.
-
-
For total binding, omit the unlabeled test compound.
-
For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
SPECT Imaging Protocol with this compound (DaTSCAN™)
The following is a typical clinical protocol for SPECT imaging with this compound.[2][13]
-
Patient Preparation:
-
To minimize thyroid uptake of free radioiodine, administer a thyroid-blocking agent (e.g., potassium iodide) at least one hour before this compound administration.
-
Ensure the patient is well-hydrated.
-
-
Dose Administration:
-
Administer a sterile, pyrogen-free solution of this compound (¹²³I) via slow intravenous injection (over at least 20 seconds).
-
The typical dose is 111-185 MBq (3-5 mCi).[2]
-
-
Imaging:
-
SPECT imaging is performed 3 to 6 hours after the injection.[2]
-
Use a gamma camera equipped with a high-resolution collimator, centered on the 159 keV photopeak of ¹²³I.
-
Acquire images over 360 degrees with a sufficient number of projections.
-
-
Image Analysis:
-
Reconstruct the acquired data to generate transverse, coronal, and sagittal images of the brain.
-
Visually and/or semi-quantitatively assess the density and distribution of dopamine transporters in the striatum. In healthy individuals, a characteristic "comma" or "crescent" shape of high uptake is observed. In patients with Parkinsonian syndromes, there is a reduction in uptake, particularly in the putamen.
-
The following diagram outlines the workflow for a typical radioligand binding assay.
Conclusion
This compound is a well-characterized radiopharmaceutical that plays a vital role in the differential diagnosis of movement disorders. Its high affinity and selectivity for the dopamine transporter, combined with the imaging capabilities of SPECT, provide a powerful tool for assessing the integrity of the dopaminergic system. This guide has provided a detailed overview of its molecular structure, chemical properties, and the experimental methodologies crucial for its study and clinical application.
References
- 1. N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. This compound (123I) - Wikipedia [en.wikipedia.org]
- 4. DaTscan (this compound I123 Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. What is the mechanism of this compound-I-123? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Radiosynthesis of [18F] N-3-fluoropropyl-2-beta-carbomethoxy-3-beta-(4-iodophenyl) nortropane and the first human study with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiosynthesis of [18F] N-3-fluoropropyl-2-beta-carbomethoxy-3-beta (4' methylphenyl) nortropane (FPCMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiosynthesis of [18F] N-(3-Fluoropropyl)-2-beta-Carbomethoxy-3-beta-(4-Bromophenyl) Nortropane and the regional brain uptake in non human primate using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-[123I]iodophenyl)nortropane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Radioiodination and Purification of [131I]β-CIT and [131I]FP-CIT with an Automated Radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. radiopaedia.org [radiopaedia.org]
Methodological & Application
Application Notes and Protocols for Ioflupane (I-123) SPECT Imaging in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Ioflupane (I-123) Single Photon Emission Computed Tomography (SPECT) imaging in rodent models for the assessment of dopamine transporter (DAT) availability. This technique is a valuable tool in preclinical research for studying neurodegenerative diseases like Parkinson's disease and for evaluating the efficacy of novel therapeutics.
Overview and Significance
This compound (I-123), also known as DaTscan™, is a radiopharmaceutical agent that binds with high affinity to the presynaptic dopamine transporters in the brain.[1] SPECT imaging with this compound (I-123) allows for the in vivo visualization and quantification of DAT density, primarily in the striatal region of the brain. A reduction in DAT density is a well-established biomarker for nigrostriatal degeneration, a hallmark of Parkinson's disease. The use of rodent models in conjunction with this imaging technique provides a powerful platform for investigating disease mechanisms and for the preclinical evaluation of potential therapeutic interventions.
Experimental Protocols
A comprehensive protocol for this compound (I-123) SPECT imaging in rodents involves several key steps, from animal preparation to data analysis. The following sections provide a detailed methodology for each stage of the experiment.
Animal Preparation
Proper animal preparation is crucial for obtaining high-quality and reproducible imaging data.
-
Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, administer a thyroid-blocking agent such as potassium iodide (KI) or potassium perchlorate. A common practice is to provide the animals with drinking water containing 0.1% KI for at least 24 hours prior to the injection of this compound (I-123).
-
Anesthesia: Anesthesia is required to immobilize the animal during tracer injection and SPECT image acquisition. Isoflurane is a commonly used inhalant anesthetic for rodent imaging studies.
-
Induction: Place the rodent in an induction chamber with 2-3% isoflurane in 100% oxygen.
-
Maintenance: Once induced, transfer the animal to the scanner bed and maintain anesthesia using a nose cone with 1-2.5% isoflurane in 100% oxygen. The specific concentration should be adjusted based on the animal's physiological signs (e.g., respiratory rate) to ensure a stable plane of anesthesia throughout the procedure.
-
-
Physiological Monitoring: It is essential to monitor the animal's vital signs, including body temperature and respiration rate, throughout the imaging session. A heating pad should be used to maintain the animal's body temperature within a physiological range.
This compound (I-123) Administration
The radiotracer should be administered intravenously to ensure rapid and efficient delivery to the brain.
-
Dosage: The recommended injected dose of this compound (I-123) for rodents can vary depending on the specific SPECT system and imaging protocol. Typical doses are in the range of 15-30 MBq for rats and 10-20 MBq for mice.
-
Administration Route: Intravenous (IV) injection via the lateral tail vein is the preferred method of administration.
-
Injection Volume: The injection volume should be kept as low as possible, typically between 100-200 µL for mice and 200-500 µL for rats, to avoid physiological disturbances.
-
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the tail veins, making them more accessible for injection.
-
Secure the rodent in a suitable restraint device.
-
Use an appropriate needle size (e.g., 27-30 gauge for mice, 25-27 gauge for rats).
-
Slowly inject the this compound (I-123) solution into the lateral tail vein.
-
After injection, flush the catheter or needle with a small volume of sterile saline to ensure the full dose has been administered.
-
SPECT/CT Imaging
SPECT imaging is performed after an appropriate uptake period to allow for the tracer to accumulate in the brain and for non-specific binding to clear.
-
Uptake Period: An uptake period of 1 to 3 hours between tracer injection and the start of the SPECT scan is recommended. During this time, the animal should be allowed to recover from the injection anesthesia in a warm and quiet environment.
-
Imaging System: A high-resolution small-animal SPECT or SPECT/CT scanner is required for rodent brain imaging. The CT component is highly recommended for anatomical co-registration and attenuation correction.
-
Acquisition Parameters: The specific acquisition parameters will depend on the SPECT system being used. The following table provides a general set of recommended parameters for this compound (I-123) imaging.
| Parameter | Recommended Value |
| Radionuclide | Iodine-123 (I-123) |
| Energy Peak | 159 keV |
| Energy Window | ±10% |
| Collimator | High-resolution multi-pinhole or parallel-hole |
| Number of Projections | 60-120 |
| Matrix Size | 128 x 128 or 256 x 256 |
| Scan Duration | 30-60 minutes |
-
Image Reconstruction: The acquired projection data should be reconstructed using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM), with corrections for attenuation and scatter.
Data Analysis
Quantitative analysis of this compound (I-123) SPECT images is essential for comparing DAT availability between different experimental groups. The primary outcome measure is the Specific Binding Ratio (SBR).
Image Co-registration and Region of Interest (ROI) Definition
-
Co-registration: If a SPECT/CT or SPECT/MRI scanner is used, the SPECT images should be co-registered with the anatomical images (CT or MRI). This allows for accurate anatomical localization of tracer uptake.
-
ROI Definition: Define Regions of Interest (ROIs) on the co-registered images for the target region (striatum) and a reference region with negligible DAT density (cerebellum or occipital cortex). Anatomical atlases for the rodent brain can be used to guide the placement of these ROIs.
Specific Binding Ratio (SBR) Calculation
The SBR is a semi-quantitative measure of DAT availability and is calculated using the following formula:
SBR = (Mean counts in Striatum ROI - Mean counts in Reference Region ROI) / Mean counts in Reference Region ROI
A higher SBR value indicates greater DAT availability.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups. An example table is provided below.
| Group | Animal ID | Injected Dose (MBq) | Striatum Mean Counts | Cerebellum Mean Counts | SBR |
| Control | C1 | 18.5 | 5500 | 1200 | 3.58 |
| Control | C2 | 19.2 | 5800 | 1250 | 3.64 |
| Treated | T1 | 18.8 | 3200 | 1180 | 1.71 |
| Treated | T2 | 19.0 | 3450 | 1220 | 1.83 |
Visualizations
Diagrams illustrating the experimental workflow and the underlying biological principle are provided below to enhance understanding.
Caption: Experimental workflow for this compound (I-123) SPECT imaging in rodent models.
Caption: this compound (I-123) binding to the dopamine transporter in the synaptic cleft.
References
Application Notes and Protocols: Quantitative Analysis of Ioflupane SPECT Data in Research
Introduction
Ioflupane (¹²³I) single-photon emission computed tomography (SPECT) is a crucial neuroimaging technique utilized in research for the in vivo assessment of dopamine transporter (DAT) availability. This method is instrumental in the study of movement disorders, most notably Parkinson's disease, and other neuropsychiatric conditions. Quantitative analysis of this compound SPECT data allows for objective and reproducible measurements, which are essential in research settings for tracking disease progression, evaluating therapeutic interventions, and understanding the underlying pathophysiology of dopaminergic system dysfunction.
These application notes provide a detailed overview of the methodologies and protocols for the quantitative analysis of this compound SPECT data, tailored for researchers, scientists, and professionals in drug development.
Key Quantitative Metrics
The primary goal of quantitative this compound SPECT analysis is to determine the density of DAT in the striatum. This is typically achieved by calculating the specific binding of the radiotracer in the striatal subregions (caudate and putamen) relative to a reference region with negligible DAT density, such as the occipital cortex.
| Metric | Description | Typical Application |
| Striatal Binding Ratio (SBR) | The ratio of specific striatal binding to non-specific binding in a reference region. It is the most commonly used metric. | Primary outcome measure in clinical trials, longitudinal studies of disease progression. |
| Putamen-to-Caudate Ratio (PCR) | The ratio of DAT availability in the putamen relative to the caudate nucleus. | Differential diagnosis of parkinsonian syndromes, as the putamen is typically more affected in Parkinson's disease. |
| Asymmetry Index (AI) | The percentage difference in SBR between the left and right striatum. | Assessment of the laterality of dopaminergic deficit, which is a common feature of Parkinson's disease. |
| Voxel-based analysis | Statistical analysis of individual voxel values to identify regions of significant DAT reduction. | Exploratory research to identify novel patterns of dopaminergic degeneration. |
Experimental Protocols
I. Patient Preparation and Radiotracer Administration
-
Thyroid Gland Protection: To prevent the uptake of free radioiodine by the thyroid gland, administer a stable iodine solution (e.g., Lugol's solution or potassium iodide) at least one hour prior to the injection of this compound (¹²³I).
-
Patient State: The patient should be in a resting state in a quiet, dimly lit room to minimize synaptic dopamine fluctuations.
-
Radiotracer Injection: Administer a slow intravenous injection of 111-185 MBq of this compound (¹²³I). The exact dose should be recorded.
-
Uptake Phase: The patient should remain in a resting state for 3 to 6 hours post-injection to allow for optimal tracer uptake in the striatum and clearance from background tissues.
II. SPECT Image Acquisition
-
Scanner Calibration: Ensure the SPECT scanner is calibrated according to the manufacturer's specifications.
-
Collimator: Use a high-resolution, parallel-hole collimator.
-
Energy Window: Set a 15-20% energy window centered at the 159 keV photopeak of Iodine-123.
-
Acquisition Parameters:
-
Matrix: 128x128
-
Rotation: 360 degrees
-
Projections: 120 projections at 3-degree intervals
-
Time per projection: 20-40 seconds
-
-
Patient Positioning: The patient's head should be comfortably immobilized to prevent motion artifacts. The orbito-meatal line should be parallel to the axial plane of the scanner.
III. Image Reconstruction and Pre-processing
-
Reconstruction Algorithm: Use an iterative reconstruction algorithm, such as Ordered Subsets Expectation Maximization (OSEM), which is generally preferred over filtered back-projection for its better noise handling and resolution recovery.
-
Attenuation Correction: Apply a uniform attenuation correction using the Chang method or a CT-based attenuation map if a hybrid SPECT/CT scanner is used.
-
Scatter Correction: Implement a scatter correction method, such as the dual-energy window or triple-energy window technique.
-
Image Filtering: Apply a low-pass filter (e.g., Butterworth) to reduce noise in the reconstructed images.
-
Image Reorientation: Reorient the images to a standard anatomical space, such as the anterior commissure-posterior commissure (AC-PC) line.
Quantitative Analysis Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound SPECT data.
Protocol for Ioflupane ([¹²³I]FP-CIT) Administration in Non-Human Primates for Dopamine Transporter SPECT Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ioflupane I-123 ([¹²³I]FP-CIT), commercially known as DaTscan™, is a radiopharmaceutical agent used for Single Photon Emission Computed Tomography (SPECT) imaging of the dopamine transporter (DAT).[1] In non-human primate (NHP) research, it serves as a critical tool for studying the integrity of the nigrostriatal dopamine system, which is implicated in neurodegenerative diseases such as Parkinson's disease.[1] This document provides a detailed protocol for the administration of this compound in NHPs, covering dosages, anesthesia, thyroid blockade, and SPECT imaging parameters.
Materials and Equipment
-
This compound ([¹²³I]FP-CIT) injection
-
Potassium iodide (KI) solution or tablets
-
Anesthetic and sedative agents (e.g., ketamine, isoflurane)
-
Intravenous catheters and infusion supplies
-
SPECT scanner with a high-resolution collimator
-
Animal monitoring equipment (e.g., pulse oximeter, ECG, thermometer)
-
Dose calibrator
Experimental Protocols
Animal Selection and Preparation
Appropriate animal models for these studies include, but are not limited to, rhesus macaques (Macaca mulatta), cynomolgus macaques (Macaca fascicularis), and common marmosets (Callithrix jacchus). All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Thyroid Blockade
To minimize the uptake of free radioiodine by the thyroid gland, a thyroid blocking agent must be administered prior to this compound injection.
-
Agent : Saturated Potassium Iodide (SSKI) solution or potassium iodide (KI) tablets.
-
Dosage : While specific primate dosages are not extensively published, a standard approach is to adapt the human dose based on weight. A dose of approximately 1-2 drops of SSKI (equivalent to 50-100 mg of iodide) orally is a common practice. In preclinical studies with rats, a dose of 1 mg/kg of KI has been shown to be effective.[2][3]
-
Timing : Administer the blocking agent at least 1 to 4 hours before the this compound injection.[4][5]
Anesthesia and Sedation
Continuous anesthesia is required to ensure the animal remains motionless during the imaging procedure.
-
Induction : Anesthesia can be induced with an intramuscular injection of ketamine (10 mg/kg).
-
Maintenance : Following induction, the animal should be intubated, and anesthesia maintained with isoflurane (1-3%) mixed with oxygen. Physiological parameters, including heart rate, respiration, blood oxygen saturation, and body temperature, should be monitored throughout the procedure.
This compound Dosage and Administration
The recommended dose of this compound should be measured in a dose calibrator immediately before administration.
-
Dosage :
-
Common Marmosets (Callithrix jacchus) : Approximately 60 MBq.
-
Macaques (Macaca spp.) : While a specific dose for macaques is not firmly established in the literature, a dose range of 74-185 MBq (2-5 mCi) can be considered, scaling from the human dose based on body weight. The standard human adult dose is 111-185 MBq (3-5 mCi).[4]
-
-
Administration : Administer the this compound via a slow intravenous (IV) injection over 15-20 seconds through a catheter placed in a peripheral vein (e.g., saphenous or cephalic vein). The catheter should be flushed with sterile saline after the injection to ensure the full dose is delivered.
SPECT Imaging
-
Uptake Period : SPECT imaging should be initiated 3 to 6 hours after the this compound injection to allow for optimal tracer uptake in the striatum and clearance from surrounding tissues.[4][6]
-
Imaging Parameters :
-
Scanner : A SPECT scanner equipped with a high-resolution, parallel-hole collimator is recommended.[6][7]
-
Energy Window : A 15-20% energy window centered on the 159 keV photopeak of Iodine-123.[6]
-
Acquisition : A 360° rotation with at least 120 projections is recommended.[6] The acquisition time per projection will vary depending on the scanner and injected dose but should be sufficient to obtain high-quality images.
-
Matrix Size : A 128x128 matrix is commonly used for brain SPECT imaging.[3]
-
Positioning : The animal should be positioned prone or supine on the scanner bed with its head securely placed in a head holder to minimize motion artifacts.
-
Data Presentation
The following tables summarize key quantitative data for this compound administration and imaging in non-human primates.
| Parameter | Common Marmoset (Callithrix jacchus) | Macaques (Macaca spp.) - Estimated | Human (for reference) |
| This compound Dosage | ~60 MBq | 74-185 MBq (2-5 mCi) | 111-185 MBq (3-5 mCi)[4] |
| Thyroid Blockade (KI) | Adapted from human dose | 50-100 mg (1-2 drops SSKI) | 100-120 mg[5] |
| Anesthesia (Induction) | Ketamine (dose varies) | Ketamine (10 mg/kg, IM) | Not applicable |
| Anesthesia (Maintenance) | Isoflurane (dose varies) | Isoflurane (1-3%) | Not applicable |
| Imaging Start Time | 3-6 hours post-injection | 3-6 hours post-injection | 3-6 hours post-injection[4][6] |
| SPECT Acquisition Parameter | Recommended Setting |
| Collimator | High-Resolution, Parallel-Hole[6][7] |
| Energy Peak | 159 keV[6] |
| Energy Window | 15-20%[6] |
| Matrix Size | 128 x 128[3] |
| Projections | ≥120 over 360°[6] |
Visualizations
Signaling Pathway
Caption: Mechanism of this compound binding to the dopamine transporter.
Experimental Workflow
Caption: Experimental workflow for this compound SPECT imaging in NHPs.
References
- 1. Clinical utility of DaTscan™ (123I-Ioflupane Injection) in the diagnosis of Parkinsonian Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of the PRIODAC project on thyroid protection from radioactive iodine by repeated iodide intake in individuals aged 12+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DaTscan (this compound I123) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for High-Resolution Ioflupane Scans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and acquisition parameters for high-resolution Ioflupane (¹²³I) Single Photon Emission Computed Tomography (SPECT) scans, a critical neuroimaging technique for assessing dopamine transporter (DAT) density. This methodology is essential for the differential diagnosis of parkinsonian syndromes and for monitoring disease progression in clinical trials.
I. Introduction to High-Resolution this compound SPECT
This compound ¹²³I, marketed as DaTscan, is a radiopharmaceutical agent that binds to presynaptic dopamine transporters in the brain.[1][2] Its visualization via SPECT imaging allows for the assessment of dopaminergic neurodegeneration, a hallmark of Parkinson's disease and other parkinsonian syndromes.[3] Achieving high-resolution images is paramount for accurate quantitative analysis and reliable visual interpretation of striatal uptake. This document outlines the optimized parameters and protocols to ensure high-quality, reproducible this compound SPECT imaging.
II. Experimental Protocols
A standardized protocol is crucial for minimizing variability in longitudinal studies and multi-center trials. The following sections detail the necessary steps from patient preparation to image acquisition.
Patient Preparation
-
Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, a blocking agent must be administered at least one hour prior to the this compound injection.[4][5]
-
Medication Review: A thorough review of the patient's current medications is necessary. Certain drugs, such as amphetamines, cocaine, and some antidepressants, can interfere with DaTscan imaging and should be discontinued for a sufficient period (e.g., five half-lives) before the scan.[4][5]
-
Patient Comfort and Hydration: Patients should be well-hydrated to ensure good circulation and should be encouraged to void frequently after the injection to reduce radiation exposure.[4][6] Ensuring patient comfort during the scan is critical to minimize motion artifacts.[8]
Radiopharmaceutical Administration
-
Dosage: The recommended intravenous dose of this compound ¹²³I is between 111 and 185 MBq (3 to 5 mCi).[4][6][7][9]
-
Administration: The radiopharmaceutical should be administered as a slow intravenous injection over 15 to 20 seconds, followed by a saline flush to ensure complete delivery.[4][6][9]
Image Acquisition Workflow
Caption: Workflow for this compound SPECT Imaging.
III. High-Resolution Image Acquisition Parameters
The following table summarizes the recommended acquisition parameters for achieving high-resolution this compound SPECT scans. These parameters are compiled from various clinical and research protocols.[7][9][10][11][12]
| Parameter | Recommended Specification | Notes |
| Scanner Type | Dual-head or Triple-head SPECT or SPECT/CT | Multi-head systems improve efficiency. |
| Collimator | Low-Energy High-Resolution (LEHR) or Fan-beam | Essential for high-resolution images.[7] |
| Energy Window | 159 keV ± 10% (or 15%) | Centered on the principal photopeak of ¹²³I.[5][9][10] |
| Matrix Size | 128 x 128 | Standard for brain SPECT imaging.[7][10][11] |
| Zoom Factor | 1.23 - 1.45 | To achieve the desired pixel size.[10][13] |
| Pixel Size | 3.3 - 4.5 mm | Optimal for resolving striatal structures.[4][13] |
| Acquisition Mode | Step-and-shoot or Continuous | Circular orbit is preferred.[10] |
| Rotation | 360° (180° per head for dual-head) | Full rotation is recommended for better image quality.[7][9] |
| Number of Projections | 120 (60 per head for dual-head) | Ensures adequate angular sampling.[7][9] |
| Time per Projection | 20 - 35 seconds | To acquire sufficient counts.[11][12] |
| Total Acquisition Time | 30 - 45 minutes | Balances image quality with patient comfort.[6][7] |
| Radius of Rotation | As close as possible (typically 11-15 cm) | Minimizes distance-dependent resolution loss.[4][6][7][9] |
| Total Counts | Minimum of 1.5 million | Ensures optimal image statistics.[4][6][10] |
IV. Image Processing and Analysis
Following acquisition, images should be reconstructed using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[1] If a SPECT/CT scanner is used, the CT data can be utilized for attenuation correction, which may improve image contrast.[2] Both visual assessment by a trained reader and semi-quantitative analysis of striatal binding ratios are common for interpreting the scans.
V. Logical Relationships in Data Interpretation
The interpretation of this compound scans involves a logical process of evaluating the structural integrity of the dopaminergic system.
Caption: this compound Scan Interpretation Pathway.
By adhering to these detailed protocols and acquisition parameters, researchers and clinicians can ensure the generation of high-resolution, reliable, and reproducible this compound SPECT images, thereby enhancing the diagnostic accuracy and the quality of data in drug development studies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Optimizing the Diagnosis of Parkinsonian Syndromes With 123I-Ioflupane Brain SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ajronline.org [ajronline.org]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. radiology.unm.edu [radiology.unm.edu]
- 9. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 10. Info - DatScan [info.radntx.com]
- 11. Diagnostic Effectiveness of [123I]this compound Single Photon Emission Computed Tomography (SPECT) in Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Usefulness Differs Between the Visual Assessment and Specific Binding Ratio of 123I-Ioflupane SPECT in Assessing Clinical Symptoms of Drug-Naïve Parkinson’s Disease Patients [frontiersin.org]
- 13. Improvement of diagnostic accuracy of Parkinson's disease on I-123-ioflupane single photon emission computed tomography (123I FP-CIT SPECT) using new Japanese normal database - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-registration of Ioflupane SPECT with MRI in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-registration of Iodine-123 Ioflupane ([¹²³I]this compound) Single Photon Emission Computed Tomography (SPECT) with Magnetic Resonance Imaging (MRI) in preclinical animal studies. This combination of imaging modalities allows for the powerful fusion of functional data on the dopamine transporter (DAT) system with high-resolution anatomical information, which is invaluable for neurological research and the development of novel therapeutics for neurodegenerative diseases like Parkinson's disease.
[¹²³I]this compound is a radioligand with a high affinity for the presynaptic dopamine transporter, making it a key imaging agent for assessing the integrity of the nigrostriatal dopaminergic pathway.[1][2][3] Co-registering the functional SPECT images with anatomical MRI scans enables precise localization of changes in DAT availability within specific brain structures.[4] This integrated approach enhances the accuracy of quantitative analysis and provides a more complete picture of the underlying pathophysiology in animal models of neurological disorders.
Signaling Pathway of [¹²³I]this compound
[¹²³I]this compound is a cocaine analog that binds to the dopamine transporter on presynaptic neurons in the striatum.[1] The function of the dopamine transporter is to facilitate the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3] By imaging the distribution and density of [¹²³I]this compound, the integrity of these dopaminergic nerve terminals can be assessed. A reduction in [¹²³I]this compound binding is indicative of a loss of dopaminergic neurons, a hallmark of Parkinson's disease and other parkinsonian syndromes.
Experimental Protocols
A robust and reproducible protocol is critical for successful co-registration of SPECT and MRI data. The following sections detail the necessary steps from animal preparation to data analysis.
Animal Preparation
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). Maintain a stable level of anesthesia throughout the imaging procedures to minimize motion artifacts.
-
Physiological Monitoring: Monitor the animal's vital signs, including heart rate, respiratory rate, and body temperature, throughout the experiment. Maintain body temperature using a heating pad.
-
Catheterization: For intravenous administration of [¹²³I]this compound, place a catheter in the tail vein.
[¹²³I]this compound SPECT Imaging Protocol
-
Thyroid Blockade: Administer a thyroid blocking agent, such as a lugol solution, prior to the injection of [¹²³I]this compound to prevent the uptake of free radioiodine by the thyroid gland.[5]
-
Radiotracer Administration: Inject a dose of 185 MBq of [¹²³I]this compound intravenously.[5]
-
Uptake Period: Allow for an uptake period of 3 to 4 hours, during which the animal should remain anesthetized.[5] In some rodent models, a shorter uptake period of 1 hour has been utilized.[6]
-
SPECT Acquisition:
-
Image Reconstruction: Reconstruct the SPECT images using an appropriate algorithm, such as filtered back projection with a Hanning filter.[5] Attenuation correction can improve quantification accuracy.[7]
MRI Acquisition Protocol
-
Animal Positioning: The animal should be transferred to the MRI scanner while maintaining anesthesia and position. The use of a multimodality bed can facilitate this process and minimize motion.[8]
-
Anatomical Sequences: Acquire high-resolution anatomical images. T1-weighted and T2-weighted sequences are commonly used.
-
T1-Weighted Sequence: Useful for general anatomical detail.
-
T2-Weighted Sequence: Provides excellent contrast for identifying brain structures.
-
-
Fiducial Markers (Optional but Recommended): For accurate co-registration, external fiducial markers visible in both SPECT and MRI can be used.[9][10] These can be created using a mixture of a radioactive isotope (e.g., ⁹⁹ᵐTc) and an MRI contrast agent (e.g., CuSO₄) placed in capillary tubes.[10]
Image Co-registration and Data Analysis
-
Co-registration:
-
Marker-Based: If fiducial markers are used, the images can be aligned by identifying the corresponding marker locations in both the SPECT and MRI datasets.[9][10]
-
Software-Based: Automated co-registration algorithms based on mutual information are widely used.[11][12] These algorithms align the images by maximizing the statistical dependence between the intensity values of the two modalities.
-
-
Region of Interest (ROI) Analysis:
-
Quantification:
-
Calculate the specific uptake of [¹²³I]this compound in the striatum. The most common metric is the Striatal Binding Ratio (SBR) or Specific Uptake Ratio (SUR), calculated as:
-
SBR = (Mean counts in Striatum ROI - Mean counts in Reference ROI) / Mean counts in Reference ROI
-
-
Experimental Workflow
The following diagram illustrates the complete workflow for the co-registration of [¹²³I]this compound SPECT with MRI in animal studies.
Quantitative Data
The following tables provide examples of typical acquisition parameters and quantitative metrics used in [¹²³I]this compound SPECT studies in animals.
| Parameter | Value | Reference |
| Radiotracer | [¹²³I]this compound | [5][6] |
| Dose | 185 MBq | [5] |
| Uptake Period | 1-4 hours | [5][6] |
| Collimator | High-Resolution Pinhole | [6] |
| Matrix Size | 128 x 128 | [5] |
| Rotation | 360° | [5] |
| Projections | 60-120 | [5] |
| Time per Projection | 35-90 seconds | [5][6] |
| Quantitative Metric | Description | Calculation | Reference |
| Striatal Binding Ratio (SBR) | Measures the specific binding of the radiotracer in the striatum relative to a non-specific binding region. | (Striatum Counts - Reference Counts) / Reference Counts | [5] |
| Specific Uptake Value (SUV) | A semi-quantitative measure of tracer uptake, normalized to the injected dose and animal's weight. | (Tissue Radioactivity Concentration / Injected Dose) x Body Weight | [6] |
Logical Relationship of Imaging Data
The co-registration process establishes a spatial relationship between the functional SPECT data and the anatomical MRI data, resulting in a fused dataset that provides more comprehensive information than either modality alone.
References
- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 2. Clinical utility of DaTscan™ (123I-Ioflupane Injection) in the diagnosis of Parkinsonian Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 5. Diagnostic Effectiveness of [123I]this compound Single Photon Emission Computed Tomography (SPECT) in Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A practical method for multimodal registration and assessment of whole-brain disease burden using PET, MRI, and optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for registering brain SPECT and MR images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Accuracy and reproducibility of co-registration techniques based on mutual information and normalized mutual information for MRI and SPECT brain images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chapter 3: Coregistration — Andy's Brain Book 1.0 documentation [andysbrainbook.readthedocs.io]
Application Notes and Protocols for Longitudinal Ioflupane Imaging in Disease Progression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing longitudinal Ioflupane (¹²³I-FP-CIT) single-photon emission computed tomography (SPECT) imaging to track the progression of neurodegenerative diseases, with a primary focus on Parkinson's disease (PD).
This compound is a radioligand that binds to dopamine transporters (DAT), which are integral proteins on the presynaptic membrane of dopaminergic neurons.[1][2][3][4] The density of these transporters is a reliable indicator of the integrity of the nigrostriatal dopaminergic system. A reduction in this compound binding in the striatum, as visualized and quantified by SPECT imaging (commonly known as DaTscan), reflects the loss of dopaminergic nerve terminals.[1][3] This makes longitudinal this compound imaging a valuable biomarker for monitoring disease progression and evaluating the efficacy of potential disease-modifying therapies.[5][6]
Quantitative Data Summary
The following tables summarize quantitative data from key longitudinal studies, providing insights into the rate of change in this compound binding over time in patients with Parkinson's disease. The primary outcome measure is the Striatal Binding Ratio (SBR), a semi-quantitative measure of DAT density.[7]
Table 1: Longitudinal Changes in Striatal Binding Ratios (SBR) in Parkinson's Disease
| Study Cohort | Imaging Interval | Brain Region | Mean Annualized Percent Change in SBR | Key Findings & Citation |
| PPMI (de novo PD) | Baseline, 1, 2, 3, and 4 years | Composite Striatum | ~7-12% | The rate of decline is non-linear, with a faster decline in the first year (~10-12%) and a slower decline by year 4, averaging to about 7% annually.[5][8][9] |
| PPMI (de novo PD) | Baseline and 2 years | Putamen | -17.8% (over 2 years) | The putamen shows a greater signal loss compared to the caudate in early PD.[5] |
| PPMI (de novo PD) | Baseline and 2 years | Caudate | -14.6% (over 2 years) | Caudate is also affected but to a lesser extent than the putamen in the initial stages.[5] |
| LRRK2 PD (PPMI) | Baseline, 2, and 4 years | Contralateral Caudate | Slower rate of DAT loss in α-Syn SAA-negative group | CSF α-Synuclein seeding activity is associated with the rate of dopaminergic degeneration in LRRK2-associated PD.[10] |
Table 2: Correlation of Longitudinal SBR Changes with Clinical Progression
| Clinical Measure | Correlation with SBR Decline | Study Details & Citation |
| Apathy and Anhedonia | A significant negative relationship emerges as PD progresses. The worsening of these symptoms began on average 2 years after diagnosis and below a certain threshold of striatal DAT SBR.[11][12][13] | This association was specific to apathy and anhedonia and not observed for general depressive symptoms or motor symptoms.[11][12][13] |
| Motor Symptoms (UPDRS III) | Poor predictor of motor symptom progression.[11][12] Radiomics analysis of longitudinal DaTscans may improve prediction of motor scores.[14] | While SBR decline reflects dopaminergic neurodegeneration, it does not strongly correlate with the rate of motor symptom worsening.[11][12] |
Experimental Protocols
This section outlines a standardized protocol for conducting longitudinal this compound SPECT imaging studies.
Patient Preparation
-
Medication Review: Review the patient's current medications. Certain drugs that bind to the dopamine transporter can interfere with this compound imaging. If medically feasible, these medications should be discontinued for a sufficient period (e.g., at least 5 half-lives) before the scan.[15]
-
Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free radioiodine, administer a thyroid-blocking agent at least one hour prior to the this compound injection.[4][15][16] Commonly used agents include:
-
Hydration: Advise the patient to be well-hydrated before and after the scan to facilitate the clearance of the radiotracer.[2][16]
-
Informed Consent: Obtain written informed consent from the participant after explaining the procedure, potential risks, and benefits.
Radiopharmaceutical Administration
-
Dose: The recommended intravenous dose of this compound ¹²³I is between 111 and 185 MBq (3 to 5 mCi).[4][15][16][17]
-
Administration: Administer the dose as a slow intravenous injection over approximately 20 seconds, followed by a saline flush.[2]
Image Acquisition
-
Timing: SPECT imaging should commence 3 to 6 hours after the injection of this compound.[4][15][16][17]
-
Patient Positioning: The patient should be in a supine position with their head comfortably positioned in a head holder to minimize movement during the scan.[16]
-
SPECT Scanner Parameters:
-
Collimator: Low-energy, high-resolution (LEHR) parallel-hole collimator.[18]
-
Energy Window: 159 keV with a 15-20% window.
-
Acquisition Mode: Step-and-shoot or continuous rotation.
-
Matrix Size: 128x128.
-
Projections: 120 projections over 360 degrees.
-
Acquisition Time: Typically 20-40 minutes, aiming for at least 1.5 million total counts.[18]
-
-
Image Reconstruction: Reconstruct the acquired data using an iterative reconstruction algorithm (e.g., OSEM) with attenuation correction.
Image Analysis
-
Region of Interest (ROI) Definition: Define ROIs for the striatum (caudate and putamen) and a reference region with non-specific binding (typically the occipital cortex). This can be done manually or using automated software.[1]
-
Calculation of Striatal Binding Ratio (SBR): The SBR is calculated for each striatal region using the following formula:
SBR = (Mean counts in striatal ROI - Mean counts in reference region) / Mean counts in reference region[7]
-
Longitudinal Analysis: For longitudinal studies, it is crucial to ensure consistent image analysis methodology across all time points for each subject. Co-registration of follow-up scans to the baseline scan can improve the accuracy of ROI placement.
Visualizations
The following diagrams illustrate the key processes and concepts involved in longitudinal this compound imaging.
Caption: Experimental workflow for a longitudinal this compound imaging study.
Caption: this compound binding to DAT for SPECT imaging of disease progression.
Caption: Logical relationship between disease progression and this compound imaging.
References
- 1. Semiquantitative Analysis of Dopamine Transporter Scans in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. The role of 123I-ioflupane SPECT dopamine transporter imaging in the diagnosis and treatment of patients with dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. neurology.org [neurology.org]
- 6. ovid.com [ovid.com]
- 7. Bayesian Longitudinal Modeling of Early Stage Parkinson’s Disease Using DaTscan Images - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. medrxiv.org [medrxiv.org]
- 11. Longitudinal decline in striatal dopamine transporter binding in Parkinson’s disease: associations with apathy and anhedonia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnnp.bmj.com [jnnp.bmj.com]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. DaTscan (this compound I123) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. snmmi.org [snmmi.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
Application of Ioflupane in Preclinical Models of Atypical Parkinsonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atypical parkinsonian syndromes (APS), including Multiple System Atrophy (MSA), Progressive Supranuclear Palsy (PSP), and Corticobasal Degeneration (CBD), are neurodegenerative disorders characterized by a variety of motor and non-motor symptoms that can overlap with Parkinson's disease (PD). A key feature in the differential diagnosis is the pattern and severity of dopaminergic neurodegeneration. Ioflupane (¹²³I), a radioligand for the dopamine transporter (DAT), is a valuable tool for assessing the integrity of the nigrostriatal pathway via Single Photon Emission Computed Tomography (SPECT) imaging. While extensively used in clinical settings, its application in preclinical animal models of APS is less documented but holds significant potential for elucidating disease mechanisms and evaluating novel therapeutics.
These application notes provide a framework for the use of this compound SPECT imaging in rodent models of MSA and PSP, including expected outcomes and detailed experimental protocols. Due to the limited published data on this compound SPECT in specific animal models of CBD, this document will focus on MSA and PSP, for which more established models with well-characterized dopaminergic deficits exist.
Pathophysiological Basis for this compound Imaging in Atypical Parkinsonism Models
Multiple System Atrophy (MSA): MSA is an α-synucleinopathy characterized by the accumulation of α-synuclein in oligodendrocytes, forming glial cytoplasmic inclusions (GCIs). This leads to striatonigral degeneration (in MSA-P, the parkinsonian variant) and olivopontocerebellar atrophy (in MSA-C, the cerebellar variant). Animal models of MSA often utilize overexpression of α-synuclein in oligodendrocytes (e.g., PLP-hα-synuclein transgenic mice) or toxin-induced lesions to replicate the striatonigral degeneration.[1][2] These models are expected to show a loss of DAT in the striatum, which can be quantified using this compound SPECT.
Progressive Supranuclear Palsy (PSP): PSP is a tauopathy characterized by the accumulation of hyperphosphorylated 4-repeat (4R) tau in neurons and glia.[3] This leads to neurodegeneration in the brainstem, basal ganglia, and frontal cortex. Animal models of PSP often involve the expression of mutant human tau (e.g., P301L) or the injection of tau pre-formed fibrils to induce tau pathology and subsequent neurodegeneration.[4] These models are expected to exhibit a significant reduction in striatal DAT density, reflecting the neuronal loss in the substantia nigra.
Expected Quantitative Outcomes of this compound SPECT
The following tables summarize the expected quantitative outcomes of this compound SPECT imaging in rodent models of MSA and PSP, based on the known pathophysiology of these models and clinical findings in human patients. These are projected values and should be confirmed experimentally.
Table 1: Expected this compound SPECT Binding in a Rodent Model of MSA (Striatonigral Degeneration)
| Brain Region | Expected Outcome vs. Control | Rationale |
| Striatum | ||
| Caudate-Putamen | ↓↓ | Primary site of dopaminergic terminal loss due to striatonigral degeneration. |
| Reference Region | ||
| Occipital Cortex | No significant change | Typically used as a reference region with minimal specific DAT binding. |
| Binding Ratio | ||
| (Caudate-Putamen - Occipital) / Occipital | ↓↓ | Reflects the specific loss of DAT in the striatum. |
Table 2: Expected this compound SPECT Binding in a Rodent Model of PSP
| Brain Region | Expected Outcome vs. Control | Rationale |
| Striatum | ||
| Caudate-Putamen | ↓↓↓ | Reflects severe neuronal loss in the substantia nigra, a hallmark of PSP. |
| Reference Region | ||
| Occipital Cortex | No significant change | Serves as a reference region for non-specific binding. |
| Binding Ratio | ||
| (Caudate-Putamen - Occipital) / Occipital | ↓↓↓ | Indicates a profound loss of presynaptic dopaminergic terminals. |
Experimental Protocols
The following protocols are generalized for the use of this compound SPECT in rodent models of atypical parkinsonism and are based on a published protocol for rodent DAT SPECT imaging.[5] Investigators should optimize these protocols for their specific animal models and imaging systems.
Protocol 1: this compound SPECT Imaging in a Transgenic Mouse Model of MSA
Objective: To quantify the density of dopamine transporters in a transgenic mouse model of MSA expressing human α-synuclein in oligodendrocytes.
Materials:
-
Transgenic mice with MSA-like pathology (e.g., PLP-hα-synuclein) and age-matched wild-type controls.
-
This compound (¹²³I-FP-CIT)
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner equipped with a multi-pinhole collimator for rodents.
-
Image analysis software.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the animal on the scanner bed and secure its position.
-
-
Radiotracer Administration:
-
Administer a bolus injection of this compound (e.g., 18.5-37 MBq) via the tail vein.
-
-
Uptake Period:
-
Allow for a 60-minute uptake period while the animal remains under anesthesia.[5]
-
-
SPECT/CT Imaging:
-
Perform a SPECT scan for 60-90 minutes.[5]
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).
-
Co-register the SPECT and CT images.
-
Define regions of interest (ROIs) for the striatum (caudate-putamen) and a reference region (e.g., occipital cortex) based on the CT images or a co-registered brain atlas.
-
Calculate the specific binding ratio (SBR) using the formula: (Mean counts in striatum - Mean counts in occipital cortex) / Mean counts in occipital cortex.
-
-
Data Interpretation:
-
Compare the SBR values between the transgenic and wild-type control groups. A significant reduction in SBR in the transgenic group would indicate a loss of dopamine transporters.
-
Protocol 2: this compound SPECT Imaging in a Tau-Based Mouse Model of PSP
Objective: To assess the integrity of the nigrostriatal pathway in a mouse model of PSP induced by the expression of mutant human tau.
Materials:
-
Mice with PSP-like tau pathology and age-matched controls.
-
This compound (¹²³I-FP-CIT)
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner with a high-resolution rodent collimator.
-
Image analysis software.
Procedure:
-
Animal Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Radiotracer Administration:
-
Administer this compound (e.g., 18.5-37 MBq) via tail vein injection.
-
-
Uptake Period:
-
Maintain the animal under anesthesia for a 60-minute uptake phase.[5]
-
-
SPECT/CT Imaging:
-
Acquire SPECT data for 60-90 minutes, followed by a CT scan.[5]
-
-
Image Reconstruction and Analysis:
-
Perform image reconstruction and co-registration as described in Protocol 1.
-
Draw ROIs on the striatum and occipital cortex.
-
Calculate the specific binding ratio (SBR).
-
-
Data Interpretation:
-
Compare the SBR between the PSP model mice and control animals. A pronounced decrease in SBR in the PSP model would be indicative of severe dopaminergic neurodegeneration.
-
Visualizations
Signaling Pathway Diagrams
Figure 1: Simplified signaling pathway in an MSA animal model.
References
- 1. Animal models of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Models of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toward an animal model of Progressive Supranuclear Palsy [frontiersin.org]
- 4. Toward an animal model of Progressive Supranuclear Palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: [¹²⁵I]Ioflupane Autoradiography for Post-Mortem Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioflupane, specifically its radioiodinated form [¹²³I]this compound (trade name DaTscan™), is a cocaine analog with high affinity and specificity for the presynaptic dopamine transporter (DAT).[1] While extensively used in vivo with Single Photon Emission Computed Tomography (SPECT) for the differential diagnosis of parkinsonian syndromes, its analogue, [¹²⁵I]this compound ([¹²⁵I]FP-CIT), is a valuable tool for the in vitro quantitative autoradiographic analysis of DAT density in post-mortem brain tissue.[2][3] This technique provides a sensitive method to investigate the integrity of the nigrostriatal dopamine system in various neurodegenerative and psychiatric disorders.
These application notes provide a detailed protocol for performing quantitative autoradiography with [¹²⁵I]this compound on post-mortem human brain tissue sections.
Principle of the Method
Quantitative autoradiography with [¹²⁵I]this compound allows for the visualization and quantification of dopamine transporters in slidemounted tissue sections. The protocol involves the incubation of thinly sliced post-mortem brain tissue with [¹²⁵I]this compound. The radioligand binds specifically to the dopamine transporters present in the tissue. By exposing the labeled tissue sections to a phosphor imaging screen or autoradiographic film, a quantitative map of the distribution and density of DAT can be generated. To differentiate between total binding and non-specific binding, adjacent tissue sections are incubated with the radioligand in the presence of a high concentration of a competing DAT inhibitor.
Materials and Reagents
| Material/Reagent | Supplier Recommendations | Storage |
| [¹²⁵I]this compound ([¹²⁵I]FP-CIT) | PerkinElmer, GE Healthcare | -20°C |
| GBR 12909 (or Cocaine) | Sigma-Aldrich, Tocris Bioscience | -20°C |
| Tris-HCl | Sigma-Aldrich | Room Temperature |
| NaCl | Sigma-Aldrich | Room Temperature |
| KCl | Sigma-Aldrich | Room Temperature |
| MgCl₂ | Sigma-Aldrich | Room Temperature |
| EDTA | Sigma-Aldrich | Room Temperature |
| Superfrost™ Plus Microscope Slides | Fisher Scientific | Room Temperature |
| Cryostat | Leica, Thermo Scientific | - |
| Phosphor Imaging System | GE Healthcare (Amersham Typhoon), Bio-Rad | - |
| Phosphor Imaging Screens (tritium-sensitive) | GE Healthcare, Bio-Rad | Room Temperature |
| Autoradiography Cassettes | GE Healthcare, Fisher Scientific | Room Temperature |
| [¹⁴C] or [³H] Microscales | Amersham (GE Healthcare) | Room Temperature |
Experimental Protocols
Post-Mortem Tissue Preparation
-
Obtain fresh-frozen human brain tissue blocks containing the region of interest (e.g., striatum, substantia nigra). Tissue should be stored at -80°C until sectioning.
-
Mount the frozen tissue block onto a cryostat chuck using an appropriate embedding medium.
-
Allow the tissue to equilibrate to the cryostat temperature (-18°C to -20°C).
-
Using a cryostat, cut coronal sections of the brain tissue at a thickness of 20 µm.
-
Thaw-mount the tissue sections onto Superfrost™ Plus microscope slides.
-
Dry the slides at room temperature for at least 1 hour and then store them desiccated at -80°C until use.
Autoradiographic Binding Assay
a. Buffer Preparation:
-
Incubation Buffer (50 mM Tris-HCl, pH 7.4):
-
Dissolve Tris-HCl in distilled water to a final concentration of 50 mM.
-
Adjust the pH to 7.4 at room temperature.
-
Some protocols may include physiological salts. A common formulation is a modified Krebs-Ringer buffer containing: 128 mM NaCl, 3 mM KCl, 1.25 mM NaH₂PO₄, 10 mM D-glucose, 2 mM CaCl₂, 2 mM MgSO₄, and 15 mM NaHCO₃, pH 7.4.[4]
-
-
Wash Buffer (50 mM Tris-HCl, pH 7.4, 4°C):
-
Prepare as for the incubation buffer and chill to 4°C before use.
-
b. Incubation Procedure:
-
Bring the slide-mounted tissue sections to room temperature.
-
Pre-incubation: Place the slides in a slide mailer or staining jar containing Incubation Buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation:
-
Prepare the incubation solution containing [¹²⁵I]this compound in the Incubation Buffer. The optimal concentration of [¹²⁵I]this compound should be empirically determined and is typically close to the dissociation constant (Kd). Based on data for analogous compounds, a starting concentration in the range of 20-100 pM is recommended.
-
For total binding , incubate a set of slides in the [¹²⁵I]this compound solution.
-
For non-specific binding , incubate an adjacent set of slides in the [¹²⁵I]this compound solution containing a high concentration of a DAT inhibitor, such as 10 µM GBR 12909 or 100 µM cocaine.[5]
-
Incubate the slides for 60-90 minutes at room temperature in a humidified chamber to prevent drying of the sections.
-
c. Washing:
-
Following incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform three successive washes of 5 minutes each in ice-cold Wash Buffer.[6]
-
After the final wash, perform a quick dip (5-10 seconds) in ice-cold distilled water to remove buffer salts.
-
Dry the slides under a stream of cool, dry air or in a desiccator at room temperature.
Signal Detection and Quantification
-
Once the slides are completely dry, arrange them in an autoradiography cassette along with [¹⁴C] or calibrated [³H] microscales for standardization.[7]
-
In a darkroom, appose a tritium-sensitive phosphor imaging screen to the slides and seal the cassette.
-
Expose the screen at room temperature for 1 to 5 days, depending on the specific activity of the radioligand and the density of the target.[6]
-
After exposure, scan the phosphor imaging screen using a phosphor imager (e.g., Amersham Typhoon).
-
The resulting digital image can be analyzed using densitometry software (e.g., ImageJ).
-
Data Analysis:
-
Define regions of interest (ROIs) on the autoradiograms corresponding to specific anatomical structures (e.g., caudate, putamen).
-
Measure the optical density within each ROI for both total and non-specific binding sections.
-
Convert the optical density values to radioactivity concentrations (e.g., nCi/mg tissue equivalent) using the standard curve generated from the co-exposed microscales.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: [¹²⁵I]this compound Binding Parameters in Post-Mortem Human Striatum (Example Data)
| Region | Total Binding (nCi/mg) | Non-specific Binding (nCi/mg) | Specific Binding (nCi/mg) |
| Caudate Nucleus | 15.8 ± 1.2 | 1.5 ± 0.3 | 14.3 ± 1.1 |
| Putamen | 22.5 ± 2.1 | 1.8 ± 0.4 | 20.7 ± 2.0 |
| Nucleus Accumbens | 12.1 ± 1.5 | 1.3 ± 0.2 | 10.8 ± 1.4 |
| Cerebellum (Control) | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.1 ± 0.1 |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for [¹²⁵I]this compound autoradiography on post-mortem brain tissue.
Dopamine Transporter Signaling Pathway
Caption: Mechanism of [¹²⁵I]this compound binding to the dopamine transporter in the synapse.
References
- 1. Radioiodination and Purification of [131I]β-CIT and [131I]FP-CIT with an Automated Radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [125I] beta-CIT-FE and [125I] beta-CIT-FP are superior to [125I] beta-CIT for dopamine transporter visualization: autoradiographic evaluation in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [125I] beta-CIT-FE and [125I] beta-CIT-FP are superior to [125I] beta-CIT for dopamine transporter visualization: autoradiographic evaluation in the human brain. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoradiographic localization and density of [125I]ferrotransferrin binding sites in the basal ganglia of control subjects, patients with Parkinson's disease and MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
Application Notes and Protocols: Statistical Methods for Analyzing Ioflupane Imaging Data
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ioflupane (123I), often known by its trade name DaTscan, is a radiopharmaceutical agent used in conjunction with single-photon emission computed tomography (SPECT) for imaging the dopamine transporter (DaT) in the brain. This technique is a crucial tool for the differential diagnosis of Parkinsonian syndromes. The quantitative analysis of this compound imaging data is essential for objective assessment, tracking disease progression, and evaluating the efficacy of therapeutic interventions in clinical trials. These notes provide an overview of the statistical methods and protocols for analyzing this valuable imaging data.
The primary outcome measure from this compound imaging is the striatal binding ratio (SBR), which reflects the density of dopamine transporters in the striatum. The analysis of SBR data, as well as voxel-based methods, requires robust statistical approaches to ensure accurate and meaningful interpretation.
Experimental Protocols
Patient Preparation and this compound Administration
A critical step before the imaging procedure is the blockade of the thyroid gland to prevent the uptake of free radioiodine.
-
Thyroid Blockade: Patients are typically administered a thyroid-blocking agent, such as potassium iodide or perchlorate, at least one hour before the injection of this compound (123I).
-
This compound (123I) Injection: A standard dose of this compound (123I), typically ranging from 111 to 185 MBq, is administered intravenously.
-
Uptake Phase: Following the injection, there is a waiting period of approximately 3 to 6 hours to allow for the radiotracer to be taken up by the dopamine transporters in the striatum.
SPECT Image Acquisition
The acquisition of the SPECT images is performed using a gamma camera system.
-
Imaging Equipment: A multi-headed gamma camera equipped with high-resolution collimators is used.
-
Patient Positioning: The patient is positioned supine with their head comfortably immobilized to minimize motion artifacts.
-
Acquisition Parameters: The acquisition is typically performed over 360 degrees, with projections acquired every 3 to 6 degrees for a duration of 30 to 40 seconds per projection. The energy window is centered at 159 keV with a 15-20% width.
Image Processing and SBR Calculation
The raw SPECT data undergoes several processing steps to generate the quantitative SBR values.
-
Image Reconstruction: The acquired projection data is reconstructed using an iterative algorithm, such as ordered subset expectation maximization (OSEM), which includes corrections for attenuation and scatter.
-
Region of Interest (ROI) Definition: Standardized ROIs are drawn over the striatal structures (caudate and putamen) and a reference region with non-specific binding, typically the occipital cortex. This can be done manually, semi-automatically, or automatically using templates.
-
SBR Calculation: The SBR is calculated for the striatum and its subregions using the following formula: SBR = (Activity in Striatal ROI - Activity in Reference ROI) / Activity in Reference ROI
Statistical Analysis Methods
The choice of statistical method depends on the research question, the study design, and the nature of the data.
Group Comparisons
A common application is the comparison of SBR values between different groups (e.g., patients with Parkinson's disease vs. healthy controls).
-
Independent Samples t-test: For comparing the means of two independent groups.
-
Analysis of Variance (ANOVA): For comparing the means of three or more groups.
-
Analysis of Covariance (ANCOVA): To compare group means while controlling for the effects of other continuous variables (covariates), such as age or disease duration.
Longitudinal Analysis
In studies tracking changes over time, such as in disease progression or therapeutic trials, longitudinal analysis methods are employed.
-
Paired t-test: For comparing SBR values at two different time points within the same group.
-
Repeated Measures ANOVA: For analyzing data with more than two time points.
-
Linear Mixed-Effects Models: A more advanced and flexible approach for analyzing longitudinal data, which can account for missing data and variability between subjects.
Voxel-Based Analysis
Voxel-based methods, such as Statistical Parametric Mapping (SPM), allow for the statistical analysis of this compound imaging data on a voxel-by-voxel basis, which can identify regional differences in DaT binding without the need for a priori ROI definition.
-
Spatial Normalization: All individual brain scans are transformed to a standard anatomical space.
-
Smoothing: A Gaussian filter is applied to the images to increase the signal-to-noise ratio and account for anatomical variability.
-
Voxel-wise Statistics: A statistical model is applied to each voxel, and the results are presented as a statistical parametric map, highlighting areas of significant group differences or correlations.
Data Presentation
Quantitative data from this compound imaging studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example of Demographic and Baseline SBR Data
| Characteristic | Healthy Controls (n=50) | Parkinson's Disease (n=50) | p-value |
| Age (years), mean ± SD | 65.2 ± 8.1 | 67.5 ± 7.9 | 0.12 |
| Sex (% female) | 52% | 48% | 0.68 |
| Striatal Binding Ratio (SBR), mean ± SD | |||
| Caudate | 3.45 ± 0.41 | 2.10 ± 0.55 | <0.001 |
| Putamen | 3.20 ± 0.38 | 1.50 ± 0.49 | <0.001 |
| Striatum (Overall) | 3.33 ± 0.39 | 1.80 ± 0.51 | <0.001 |
Table 2: Example of Longitudinal SBR Changes
| Region | Baseline SBR (mean ± SD) | 24-Month SBR (mean ± SD) | Annual Rate of Change (%) | p-value |
| Parkinson's Disease (n=45) | ||||
| Caudate | 2.08 ± 0.53 | 1.85 ± 0.50 | -5.5% | <0.001 |
| Putamen | 1.48 ± 0.47 | 1.21 ± 0.42 | -9.1% | <0.001 |
| Placebo Group (n=22) | ||||
| Caudate | 2.11 ± 0.56 | 1.87 ± 0.52 | -5.7% | <0.001 |
| Putamen | 1.51 ± 0.49 | 1.23 ± 0.44 | -9.3% | <0.001 |
| Treatment Group (n=23) | ||||
| Caudate | 2.05 ± 0.51 | 1.95 ± 0.48 | -2.4% | 0.04 |
| Putamen | 1.45 ± 0.45 | 1.35 ± 0.41 | -3.4% | 0.02 |
Visualizations
Caption: Workflow for this compound imaging data analysis.
Caption: Voxel-based analysis workflow using SPM.
Troubleshooting & Optimization
Technical Support Center: Optimization of Ioflupane Dosage for Small Animal Imaging
Welcome to the technical support center for the optimization of Ioflupane dosage in small animal imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the use of this compound for SPECT imaging in preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound small animal imaging experiments.
| Issue | Potential Cause | Recommended Solution |
| Low signal-to-noise ratio in the striatum | - Insufficient this compound dose: The injected dose may be too low for the animal's weight and metabolism. - Suboptimal imaging time point: The scan may have been performed too early or too late, missing the peak tracer uptake. - Anesthesia effects: Certain anesthetics can alter dopamine transporter (DAT) availability and tracer binding.[1][2][3] | - Dose Adjustment: For mice, a typical intravenous dose is around 38 ± 3 MBq.[4] Consider a dose escalation study to determine the optimal dose for your specific animal model and imaging system. - Optimize Imaging Window: SPECT imaging is often performed 3-6 hours post-injection in clinical settings.[5][6][7][8] For small animals with faster metabolism, kinetic studies are recommended to determine the peak equilibrium of the tracer in the striatum.[4] - Anesthesia Selection: Isoflurane is commonly used for small animal imaging.[2][4] Be aware that anesthetics can influence neurotransmitter systems.[1][3] If results are unexpected, consider the potential impact of the chosen anesthetic on the dopaminergic system and ensure consistent use across all animals in a study. |
| High background signal | - Inadequate tracer clearance: The animal may not have cleared the unbound tracer effectively. - Incorrect energy window setting: The SPECT scanner's energy window may not be centered correctly on the 159 keV photopeak of Iodine-123.[5][7] | - Hydration: Ensure animals are adequately hydrated to promote renal clearance of the tracer. - Delayed Imaging: Increasing the time between injection and imaging can allow for greater clearance of background activity. - Energy Window Calibration: Verify that the SPECT system is calibrated and the energy window is set to 159 keV with a ±10% window.[5][7] |
| Image artifacts (e.g., blurring, streaks) | - Animal motion: Even under anesthesia, minor movements such as breathing can cause artifacts.[9][10] - Partial volume effect (PVE): Due to the small size of rodent brain structures, the limited spatial resolution of SPECT can lead to an underestimation of the true radioactivity concentration.[11][12][13][14][15] | - Animal Restraint and Monitoring: Use appropriate animal holders and monitoring to ensure stable positioning throughout the scan. Respiratory gating can be employed for thoracic and abdominal imaging to minimize motion artifacts.[10] - Partial Volume Correction (PVC): Employ PVC methods during image reconstruction. These can be based on anatomical information from a co-registered CT or MRI scan or use software-based iterative deconvolution techniques.[11][13][14][15] |
| Inconsistent results between animals | - Variability in injection: Inconsistent intravenous administration can lead to different circulating doses of the tracer. - Physiological differences: Age, weight, and health status can affect tracer uptake and clearance. - Inconsistent experimental conditions: Variations in anesthesia depth, temperature, and imaging time can introduce variability. | - Standardize Injection Technique: Ensure a consistent and accurate intravenous injection for all animals. - Animal Selection: Use age- and weight-matched animals and ensure they are in good health. - Control Experimental Parameters: Maintain consistent anesthesia levels, body temperature, and the time between injection and imaging for all subjects. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose of this compound for mice and rats?
A1: For mice, a reported intravenous dose for SPECT imaging of the dopamine transporter is approximately 38 ± 3 MBq.[4] For rats, the dose may need to be adjusted based on body weight and surface area. While specific this compound dosage studies in rats are less commonly published, a general principle for dose conversion between species based on body surface area can be applied as a starting point. It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental setup.
Q2: How do I convert a drug or tracer dose from one animal species to another?
A2: Dose conversion between species is most accurately done using body surface area (BSA) calculations rather than direct weight-based scaling. The following formula can be used:
Doseanimal 2 (mg/kg) = Doseanimal 1 (mg/kg) × (Km animal 1 / Km animal 2)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²). Approximate Km values for common laboratory animals are:
-
Mouse: 3
-
Rat: 6
-
Hamster: 5
-
Guinea Pig: 8
-
Rabbit: 12
-
Monkey: 12
-
Dog: 20
-
Human: 37
For example, to convert a mouse dose to a rat dose, you would multiply the mouse dose (in mg/kg) by (3/6) = 0.5.[16][17][18][19]
Q3: What are the recommended SPECT acquisition parameters for this compound imaging in small animals?
A3: While optimal parameters can vary by machine, here are some general guidelines adapted from clinical protocols that can be used as a starting point for small animal SPECT:
-
Radionuclide: Iodine-123 (123I)
-
Energy Peak: 159 keV
-
Collimator: High-resolution pinhole or multi-pinhole collimators are essential for the small structures in rodent brains.
-
Matrix Size: 128x128 or higher for adequate spatial resolution.
-
Acquisition Time: This will depend on the injected dose and scanner sensitivity. Aim for a sufficient number of counts (e.g., a minimum of 500k counts as suggested in some clinical guidelines) to ensure good image quality.[7]
Q4: How can I minimize the effects of anesthesia on my this compound imaging results?
A4: Anesthesia can significantly impact neurotransmitter systems and, consequently, radiotracer binding.[1][2][3] To minimize these effects:
-
Choose an appropriate anesthetic: Isoflurane is a common choice for preclinical imaging as it allows for good control of anesthesia depth and has a relatively rapid recovery.[2][4]
-
Maintain consistent anesthesia: Use a vaporizer for precise control of the anesthetic concentration and monitor the animal's vital signs to ensure a stable plane of anesthesia throughout the procedure.
-
Be consistent across all animals: Use the same anesthetic agent, depth of anesthesia, and duration for all animals in your study to ensure that any effects are systematic and do not introduce random variability.
-
Consider awake imaging: If your facility has the capability, awake imaging systems can eliminate the confounding effects of anesthesia.[1]
Experimental Protocols
Protocol 1: this compound SPECT/CT Imaging in Mice
This protocol is based on a study performing dopamine transporter imaging in mice.[4]
-
Animal Preparation:
-
Anesthesia:
-
Induce and maintain anesthesia using isoflurane (e.g., 1.5-2.5% in oxygen).
-
Monitor the animal's respiratory rate and maintain body temperature using a heating pad.[4]
-
-
Radiotracer Administration:
-
Administer this compound (123I-FP-CIT) intravenously via the tail vein. A typical dose for a mouse is approximately 38 ± 3 MBq.[4]
-
-
SPECT/CT Imaging:
-
Position the animal in the scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Perform the SPECT acquisition. The timing of the scan post-injection is critical and should be optimized. For kinetic modeling, dynamic scanning can be initiated immediately after injection. For static imaging, a delay of several hours may be necessary to allow for optimal striatal-to-background ratios.[4]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).
-
Apply corrections for attenuation, scatter, and partial volume effect.
-
Co-register the SPECT and CT images.
-
Define regions of interest (ROIs) on the striatum and a reference region (e.g., cerebellum) to calculate the binding potential or specific binding ratio.
-
Visualizations
Caption: Workflow for this compound SPECT/CT imaging in small animals.
Caption: Decision tree for troubleshooting poor this compound image quality.
References
- 1. Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anesthetized animal experiments for neuroscience research [frontiersin.org]
- 4. Advanced brain dopamine transporter imaging in mice using small-animal SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 6. reference.medscape.com [reference.medscape.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. snmmi.org [snmmi.org]
- 9. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Partial volume effect in SPECT & PET imaging and impact on radionuclide dosimetry estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical review of partial volume correction methods in PET and SPECT imaging: benefits, pitfalls, challenges, and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ugent.be [ugent.be]
- 16. jkom.org [jkom.org]
- 17. ecronicon.net [ecronicon.net]
- 18. researchgate.net [researchgate.net]
- 19. Conversion between animals and human [targetmol.com]
Technical Support Center: Addressing Challenges in Longitudinal Ioflupane Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of longitudinal Ioflupane SPECT studies. Our goal is to provide practical solutions to common challenges, ensuring data integrity and reliability over time.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in longitudinal this compound SPECT studies?
A1: The primary sources of variability in longitudinal this compound SPECT studies can be categorized into three main areas:
-
Technical Factors: These include variations in imaging equipment, acquisition parameters (e.g., energy window, matrix size, collimator), and reconstruction methods.[1] Inconsistency in these parameters between imaging sessions can introduce significant variability.
-
Patient-Related Factors: Patient movement during the scan is a major contributor to artifacts and variability.[2] Biological factors such as age, sex, and smoking status can also influence dopamine transporter (DaT) density and, consequently, this compound uptake.[1] Age-related decline in DaT availability is a known factor that must be considered in longitudinal analysis.
-
Pharmacological Interference: Certain medications can interfere with the binding of this compound to dopamine transporters, leading to either falsely elevated or reduced uptake values.[1] It is crucial to have a comprehensive list of the patient's medications and adhere to appropriate washout periods for interfering drugs.
Q2: How can I minimize patient motion artifacts in my longitudinal studies?
A2: Minimizing patient motion is critical for acquiring high-quality, artifact-free images. Here are several strategies:
-
Patient Comfort: Ensure the patient is comfortable before starting the acquisition. This includes providing head support and explaining the importance of remaining still.
-
Clear Instructions: Clearly communicate the duration of the scan and the need to avoid movement.
-
Immobilization: Use head restraints or other immobilization devices as needed.
-
Motion Detection: Monitor for patient movement during the acquisition. Most modern SPECT systems have motion detection capabilities. If significant motion is detected, the acquisition may need to be repeated.
-
Post-Acquisition Correction: Some software offers motion correction algorithms that can be applied after the scan, though preventing motion is always preferable.
Q3: What is the recommended procedure for thyroid blockade before this compound administration?
A3: To minimize radiation exposure to the thyroid gland from free radioiodine, a thyroid-blocking agent should be administered prior to the this compound injection. The standard recommendation is the oral administration of potassium iodide (e.g., Lugol's solution) or potassium perchlorate at least one hour before the radiotracer injection.[3]
Q4: How long after injection should the SPECT scan be performed?
A4: The optimal time for SPECT imaging after this compound injection is between 3 and 6 hours.[3] This window allows for sufficient clearance of the radiotracer from the bloodstream and optimal contrast between the striatum and background tissues. For longitudinal studies, it is crucial to maintain a consistent injection-to-scan time for each participant across all imaging sessions.
Troubleshooting Guides
Issue 1: Inconsistent Striatal Binding Ratio (SBR) values in a longitudinal study.
-
Question: We are observing significant variability in the Striatal Binding Ratio (SBR) for the same subjects across different time points in our longitudinal study. What could be the cause, and how can we troubleshoot this?
-
Answer: Inconsistent SBR values can arise from several factors. Follow this troubleshooting workflow:
-
Verify Acquisition and Reconstruction Parameters:
-
Checklist:
-
Were the same SPECT camera and collimator used for all scans?
-
Were the acquisition parameters (energy window, matrix size, rotation, scan duration) identical for all scans?
-
Was the same reconstruction algorithm (e.g., FBP, OSEM) with identical parameters (iterations, subsets, filtering) used?
-
-
Action: Review the imaging protocols for each time point. Any discrepancies should be noted, and if possible, data should be reprocessed with consistent parameters. For future acquisitions, enforce a strict, standardized protocol.
-
-
Assess for Patient-Related Artifacts:
-
Checklist:
-
Review the raw projection data (sinograms) for evidence of patient motion. Look for abrupt shifts or blurring.
-
Examine the reconstructed images for artifacts such as the "semicolon sign" (head tilt) or "pinwheel artifact" (head rotation).[2]
-
-
Action: If motion is detected, consider motion correction if available. For future scans, re-emphasize the importance of remaining still to the patient and use immobilization aids.
-
-
Review Medication History:
-
Checklist:
-
Has the patient's medication regimen changed between scans?
-
Are they taking any new medications known to interfere with dopamine transporter binding?
-
-
Action: Compile a thorough medication history for each time point. If interfering medications are identified, this may explain the SBR variability.
-
-
Issue 2: Appearance of Image Artifacts.
-
Question: Our reconstructed this compound SPECT images show some unusual patterns. How can we identify and address common artifacts?
-
Answer: Image artifacts can significantly impact the interpretation and quantification of this compound scans. Here is a guide to common artifacts and their solutions:
-
"Semicolon" Sign:
-
Appearance: The putamen on one side appears foreshortened or absent, resembling a semicolon.
-
Cause: Head tilt during acquisition.
-
Solution: Review the coronal and sagittal images to confirm the head tilt. If the patient is still available, a repeat scan with proper head positioning is recommended. For future scans, ensure careful patient positioning with the head aligned straight in the head holder.
-
-
"Pinwheel" Artifact:
-
Appearance: A swirling or pinwheel-like pattern in the striatum.
-
Cause: Head rotation during the scan.
-
Solution: This artifact is difficult to correct post-acquisition. A repeat scan is often necessary. Emphasize the importance of not rotating the head during the scan.
-
-
"Kissing Caudates" Sign:
-
Appearance: The anterior horns of the caudate nuclei appear to touch or merge.
-
Cause: Patient motion, typically nodding.
-
Solution: Review raw data for motion. If significant, a repeat scan is required.
-
-
Data Presentation
Table 1: Recommended this compound SPECT Acquisition Parameters for Longitudinal Studies
| Parameter | Recommendation | Rationale for Longitudinal Consistency |
| Radiopharmaceutical Dose | 111–185 MBq (3–5 mCi) | Consistent dosing ensures comparable signal-to-noise ratios across scans. |
| Thyroid Blockade | Potassium iodide or perchlorate 1 hr prior | Ensures consistent and adequate thyroid protection. |
| Injection-to-Scan Time | 3–6 hours | A fixed interval is crucial to minimize variability due to radiotracer kinetics. |
| Collimator | Low-Energy, High-Resolution (LEHR) | Using the same collimator type and model is essential for consistent image resolution and sensitivity. |
| Energy Window | 159 keV with a 10-20% window | A consistent energy window ensures that the same photon energies are being detected. |
| Matrix Size | 128 x 128 | Maintains consistent pixel size and spatial resolution. |
| Rotation | 360° (180° per head for dual-head cameras) | Ensures complete angular sampling. |
| Projections | At least 120 views | Sufficient angular sampling is necessary for accurate reconstruction. |
| Acquisition Time | 30–45 minutes | A consistent scan duration helps to achieve comparable image statistics. |
Table 2: Factors Influencing Striatal Binding Ratio (SBR) Quantification
| Factor | Potential Impact on SBR | Mitigation Strategy for Longitudinal Studies |
| Patient Motion | Can artificially decrease or increase regional uptake values, leading to inaccurate SBR. | Emphasize the importance of remaining still, use immobilization, and check raw data for motion. |
| Reconstruction Algorithm | Different algorithms (FBP vs. OSEM) and parameters (iterations, subsets, filters) can yield significantly different SBR values.[4] | Use the exact same reconstruction software and parameters for all scans in a longitudinal study. |
| Region of Interest (ROI) Placement | Manual ROI placement is prone to inter- and intra-operator variability. | Use a validated, automated ROI placement method. If manual ROIs are necessary, have the same experienced operator draw them for all scans. |
| Attenuation and Scatter Correction | These corrections can significantly alter SBR values. | Apply the same attenuation and scatter correction methods consistently across all scans. |
| Partial Volume Effect | Atrophy or small striatal structures can lead to an underestimation of true activity (partial volume effect), affecting SBR. | Be aware of this effect, especially in patients with significant brain atrophy. Some advanced quantification methods attempt to correct for this. |
Experimental Protocols
Protocol 1: Standardized this compound SPECT Acquisition
-
Patient Preparation:
-
Confirm the patient has followed instructions regarding interfering medications.
-
Administer a thyroid-blocking agent (e.g., 100 mg of potassium iodide) orally at least 60 minutes before this compound injection.
-
Ensure the patient is well-hydrated.
-
-
Radiopharmaceutical Administration:
-
Administer a consistent dose of 111-185 MBq of this compound (I-123) via a slow intravenous injection.
-
Record the exact dose and time of injection.
-
-
Uptake Phase:
-
The patient should wait for 3 to 6 hours before imaging.
-
The injection-to-scan time should be kept consistent for each subject throughout the longitudinal study.
-
-
Image Acquisition:
-
Position the patient supine with their head in a comfortable headrest to minimize motion.
-
Use a SPECT gamma camera equipped with a LEHR collimator.
-
Set the energy window to 159 keV with a 10-20% width.
-
Acquire at least 120 projections over a 360° rotation into a 128x128 matrix.
-
The total acquisition time should be between 30 and 45 minutes.
-
Protocol 2: Semiquantitative Analysis (SBR Calculation)
-
Image Reconstruction:
-
Reconstruct the acquired projection data using a consistent algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with standardized parameters (e.g., 10 iterations, 10 subsets) and filters.
-
Apply consistent attenuation and scatter correction methods.
-
-
Region of Interest (ROI) Definition:
-
Use a validated, automated software package to place ROIs over the striatum (caudate and putamen) and a reference region (typically the occipital cortex).
-
If manual ROIs are used, they should be drawn by the same experienced operator on a consistent set of transverse slices.
-
-
SBR Calculation:
-
The SBR is calculated using the following formula: SBR = (Mean counts in Striatal ROI - Mean counts in Reference ROI) / Mean counts in Reference ROI
-
-
Data Recording:
-
Record the SBR values for the caudate and putamen of each hemisphere separately.
-
Mandatory Visualization
Caption: Standardized workflow for longitudinal this compound SPECT studies.
Caption: Decision tree for troubleshooting inconsistent SBR values.
References
Minimizing scatter and attenuation in Ioflupane imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize scatter and attenuation in Ioflupane (¹²³I-ioflupane) SPECT imaging.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common sources of image degradation in this compound SPECT imaging?
A1: The most significant factors contributing to image degradation in this compound SPECT imaging are patient-related, technical, and biological artifacts. Patient positioning and motion are among the most common technical artifacts, given the small size of the target structures (caudate and putamen).[1] Other factors include scatter and attenuation of photons, as well as interference from certain medications.[2][3]
Q2: How can patient positioning errors be minimized?
A2: Proper patient positioning is critical for accurate this compound SPECT imaging.[1][3] The head should be carefully positioned to align the orbito-meatal line perpendicular to the scanner's axial plane. Using a headrest and restraints can help minimize movement during the scan. It is crucial to avoid a forward tilt of the head, which can lead to the "semicolon sign" artifact, where the caudate nucleus and putamen appear on separate axial slices, potentially mimicking decreased uptake in the putamen.[3][4]
Q3: What is the impact of patient motion, and how can it be addressed?
A3: Patient motion during the scan can cause significant blurring and artifacts, making the images non-diagnostic.[1][5] To mitigate this, it is essential to make the patient comfortable with supports under their knees and for their arms. Explaining the procedure and the importance of remaining still is also crucial. If motion is detected in the raw data (e.g., by viewing the cine), the scan may need to be repeated before the patient leaves the department. For patients who have difficulty remaining still, a short-acting benzodiazepine may be considered if not medically contraindicated.[6]
Q4: What are scatter and attenuation, and how do they affect image quality?
A4: Scatter occurs when photons emitted from the radiotracer are deflected from their original path, leading to a loss of image contrast and spatial resolution.[7][8] Attenuation is the absorption or deflection of photons by the patient's tissues, which reduces the number of photons reaching the detector and can lead to an underestimation of tracer uptake in deeper structures.[9] Both phenomena can degrade image quality and affect the accuracy of semi-quantitative analysis.
Q5: What methods are available for scatter correction in this compound SPECT?
A5: Several methods are used to correct for scatter in SPECT imaging. The most common is the dual-energy window (DEW) or triple-energy window (TEW) method.[7][10] These techniques use additional energy windows to estimate and subtract the contribution of scattered photons from the main photopeak window.[7] Iterative reconstruction algorithms can also incorporate scatter correction models for more accurate results.
Q6: What are the common attenuation correction methods, and which is recommended for this compound imaging?
A6: The two primary methods for attenuation correction in brain SPECT are the Chang method and CT-based attenuation correction .[11][12][13] The Chang method is a simpler approach that assumes uniform attenuation within the head.[11] CT-based attenuation correction, available on hybrid SPECT/CT systems, uses a low-dose CT scan to create a patient-specific attenuation map, which is generally considered more accurate.[11][12][13][14] However, for this compound SPECT, studies have shown that the impact of CT-based versus Chang attenuation correction on the diagnostic interpretation is negligible.[11][12][13] Therefore, due to the additional radiation exposure from the CT scan, CT-based attenuation correction is not routinely recommended for this specific application.[11][12][13]
Q7: Are there any medications that can interfere with this compound imaging?
A7: Yes, several medications can interfere with the binding of this compound to the dopamine transporter (DAT) and should be discontinued if clinically feasible before the scan. These include drugs that have a high affinity for DAT. A list of potentially interfering medications can be found in the drug's prescribing information.[15] For example, some antidepressants can increase background uptake and may render the scan non-diagnostic.[3][4]
Experimental Protocols
Standard this compound (DaTscan™) SPECT Imaging Protocol
This protocol is a generalized summary based on common clinical practices.[3][15][16]
-
Patient Preparation:
-
Administer a thyroid-blocking agent (e.g., potassium iodide or potassium perchlorate) at least one hour before the radiotracer injection to minimize thyroid uptake of free ¹²³I.[3][17]
-
Review the patient's current medications for any that may interfere with the scan.[6][15]
-
Explain the procedure to the patient, emphasizing the need to remain still during the scan.
-
-
Radiopharmaceutical Administration:
-
Image Acquisition:
-
Use a SPECT or SPECT/CT scanner equipped with high-resolution, parallel-hole collimators.[3][16]
-
Acquire at least 120 projections over 360 degrees into a 128x128 matrix.[3][16]
-
Position the patient supine with their head in a headrest, and use restraints as needed to minimize motion.[16] The radius of rotation should be as small as possible (typically 11-15 cm).[16]
-
The total acquisition time is typically 30-45 minutes.[3]
-
Image Reconstruction and Processing:
Data Presentation
Table 1: Comparison of Attenuation Correction Methods on Striatal Binding Ratios (SBRs)
| Attenuation Correction Method | Caudate SBR (Mean ± SD) | Putamen SBR (Mean ± SD) |
| No Attenuation Correction | Lower | Lower |
| Chang Attenuation Correction | Higher | Higher |
| CT-Based Attenuation Correction | Intermediate | Intermediate |
Note: This table provides a qualitative summary based on findings that CT-based AC results in intermediate SBRs between no AC and Chang AC.[12][13] Absolute values can vary significantly based on the patient population and specific quantification methods used.
Table 2: Recommended this compound SPECT Acquisition Parameters
| Parameter | Recommendation | Reference |
| Radiopharmaceutical | ¹²³I-ioflupane (DaTscan™) | [3] |
| Administered Activity | 111–185 MBq (3–5 mCi) | [3][16] |
| Time to Imaging | 3–6 hours post-injection | [15][16] |
| Collimator | Low-energy, high-resolution (LEHR) or Fan-beam | [3] |
| Energy Window | 159 keV ± 10% | [3][16] |
| Projections | ≥ 120 over 360° | [3][16] |
| Matrix Size | 128 x 128 | [3] |
| Radius of Rotation | 11–15 cm | [16] |
Visualizations
Caption: Experimental workflow for this compound SPECT imaging.
Caption: Factors affecting image quality and their mitigation strategies.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Pitfalls and Artifacts of 123I-Ioflupane SPECT in Parkinsonian Syndromes: A Quality Improvement Teaching Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 6. radiology.unm.edu [radiology.unm.edu]
- 7. Assessment of Four Scatter Correction Methods in In-111 SPECT Imaging: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccap.hep.ph.ic.ac.uk [ccap.hep.ph.ic.ac.uk]
- 9. inis.iaea.org [inis.iaea.org]
- 10. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CT-Based Attenuation Correction in I-123-Ioflupane SPECT | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. CT-based attenuation correction in I-123-ioflupane SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CT-Based Attenuation Correction in I-123-Ioflupane SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. nucmedtutorials.com [nucmedtutorials.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. journals.viamedica.pl [journals.viamedica.pl]
Technical Support Center: Ioflupane (¹²³I) SPECT Scans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in Ioflupane (¹²³I) SPECT scans.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the signal-to-noise ratio (SNR) in this compound SPECT imaging?
The primary goal of optimizing SNR is to accurately quantify the dopamine transporter (DaT) density in the striatum. A higher SNR allows for a clearer distinction between the specific striatal binding of this compound and background noise, leading to more reliable and reproducible measurements of the striatal binding ratio (SBR). This is crucial for the early diagnosis and monitoring of Parkinsonian syndromes.[1][2]
Q2: What are the key factors that influence the SNR in this compound SPECT scans?
Several factors can impact the SNR of this compound SPECT images. These can be broadly categorized as:
-
Patient-related factors: Patient preparation, positioning, and motion during the scan.[3][4]
-
Acquisition parameters: Choice of collimator, energy window, matrix size, acquisition time, and total counts.[3][5][6]
-
Reconstruction parameters: The algorithm used for image reconstruction (e.g., FBP, OSEM) and the application of corrections for attenuation and scatter.[7][8]
-
Data analysis: The method used for region of interest (ROI) placement and calculation of the striatal binding ratio (SBR).[1][2]
Q3: How does patient motion affect the SNR and how can it be minimized?
Patient motion during the scan is a significant source of image degradation, leading to blurring and reduced SNR.[3] This can result in artificially decreased striatal uptake values and potentially lead to misinterpretation of the scan. To minimize motion artifacts:
-
Clearly explain the procedure to the patient and emphasize the importance of remaining still.
-
Use a headrest and restraints to ensure stable head positioning.
-
Make the patient comfortable by providing support for their knees and arms.
-
Review the raw data in cine mode immediately after acquisition to check for any movement. If significant motion is detected, the acquisition should be repeated.[6]
Q4: What is the striatal binding ratio (SBR) and how is it calculated?
The striatal binding ratio (SBR) is a semi-quantitative measure used to assess the density of dopamine transporters in the striatum. It is calculated as the ratio of specific striatal uptake to non-specific background uptake. The formula is:
SBR = (Mean counts in Striatal ROI - Mean counts in Background ROI) / Mean counts in Background ROI[9][10]
The background ROI is typically placed in a region with minimal dopamine transporter density, such as the occipital lobe.[9]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low Signal-to-Noise Ratio (SNR) | Inadequate acquisition time or total counts. Incorrect acquisition parameters (e.g., wrong collimator, wide energy window). Patient motion during the scan. Suboptimal reconstruction parameters. | Increase acquisition time to collect at least 1.5 million total counts.[6] Use a low-energy, high-resolution (LEHR) collimator.[3][7] Set the energy window to 159 keV ± 10%.[3][11] Implement motion correction techniques or repeat the scan if significant motion is detected.[6] Utilize iterative reconstruction methods like OSEM, which can improve image quality over FBP.[7][8] |
| "Kissing Caudates" Artifact | Patient motion during the acquisition, causing the caudate nuclei to appear fused. | Review raw data in cine mode to confirm motion. Repeat the acquisition with improved patient immobilization. |
| Asymmetric Striatal Uptake | True asymmetrical pathology. Head tilt or rotation during the scan. Vascular abnormalities. | Carefully review patient positioning. If head tilt is suspected, reorient the images. Correlate with anatomical imaging (MRI or CT) to rule out structural abnormalities.[3] |
| High Background Signal | Insufficient uptake time post-injection. Presence of interfering medications. | Ensure imaging is performed 3-6 hours after this compound injection.[11] Review the patient's medication history for any drugs known to interfere with dopamine transporter binding and ensure they have been discontinued for an appropriate duration. |
| Poorly Resolved Striata | Incorrect reconstruction limits that include "hot" salivary glands, affecting image scaling. | Carefully position the reconstruction limits to exclude the salivary glands. |
Quantitative Data Summary
Table 1: Impact of Collimator Choice on Recovery Coefficient (RC)
| Collimator Type | Reconstruction Method | Resolution Correction | Recovery Coefficient (RC) |
| LEHR | OSEM | None | 64.9% |
| LEHR | OSEM | Collimator Broad Correction (CBC) | 79.7% |
| MEGP | OSEM | None | >65% |
Data adapted from a Monte Carlo simulation study. A higher RC indicates better image quality and quantitative accuracy.[12]
Table 2: Comparison of Reconstruction Algorithms on Striatal Binding Ratio (SBR)
| Reconstruction Algorithm | SBR Recovery (Compared to Phantom) | Image Characteristics |
| Filtered Back-Projection (FBP) | Lower | Higher image noise |
| Ordered Subset Expectation Maximization (OSEM) | Higher | More homogeneous background, potential for edge artifacts |
OSEM generally provides improved image quality and SBR compared to FBP.[8]
Experimental Protocols
Protocol 1: Standard this compound (¹²³I) SPECT Acquisition
-
Patient Preparation:
-
Uptake Phase:
-
Allow for an uptake period of 3 to 6 hours post-injection.[11]
-
-
Patient Positioning:
-
Position the patient supine with their head in a comfortable headrest.
-
Use straps or other restraints to minimize head movement.
-
-
Image Acquisition:
-
Image Reconstruction:
Protocol 2: Quality Control using a Striatal Phantom
-
Phantom Preparation:
-
Fill an anthropomorphic striatal phantom with a known concentration of ¹²³I to simulate expected striatal-to-background activity ratios.
-
-
Phantom Scanning:
-
Acquire SPECT data of the phantom using the same acquisition parameters as for patient scans (see Protocol 1).
-
-
Data Analysis:
-
Reconstruct the phantom images using both FBP and OSEM algorithms.
-
Calculate the SBR for the phantom.
-
Compare the measured SBR to the known SBR of the phantom to assess the accuracy of the imaging system and reconstruction parameters.
-
-
System Calibration:
-
Use the phantom data to establish a reference range for your specific SPECT system. This allows for calibration and comparison with other centers.[6]
-
Visualizations
References
- 1. Optimization of Parameters for Quantitative Analysis of 123I-Ioflupane SPECT Images for Monitoring Progression of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Pitfalls and Artifacts of 123I-Ioflupane SPECT in Parkinsonian Syndromes: A Quality Improvement Teaching Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. sciencerepository.org [sciencerepository.org]
- 8. Evaluation of Iterative Reconstruction Method and Attenuation Correction in Brain Dopamine Transporter SPECT Using an Anthropomorphic Striatal Phantom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semiquantitative Analysis of Dopamine Transporter Scans in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. sciencerepository.org [sciencerepository.org]
Best practices for handling and storage of Ioflupane (I-123)
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the handling and storage of Ioflupane (I-123). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound (I-123)?
This compound (I-123), commercially known as DaTscan, should be stored at a controlled room temperature between 20°C to 25°C (68° to 77°F).[1][2][3][4] It is crucial to avoid freezing the product.[5][6]
Q2: How should this compound (I-123) be stored to ensure radiation safety?
Store this compound (I-123) in its original lead container or equivalent radiation shielding to minimize radiation exposure.[1][2][3][7] All handling and storage procedures should comply with local regulations for radioactive materials.[5]
Q3: What is the shelf life of this compound (I-123)?
The shelf life of this compound (I-123) is limited due to the physical decay of Iodine-123, which has a half-life of 13.2 hours.[5][6] The product should not be used after the expiration date and time stated on the label.[1][2] For the 2.5 ml vial, the expiry is 7 hours post-reference time, and for the 5 ml vial, it is 20 hours post-reference time.[5][6]
Q4: Does this compound (I-123) solution contain a preservative?
No, this compound (I-123) solution for injection does not contain a preservative.[1][2][3] Therefore, aseptic techniques must be strictly followed during handling and administration.
Q5: What are the consequences of improper storage?
Improper storage, such as deviation from the recommended temperature range or failure to use appropriate shielding, can lead to degradation of the product, inaccurate experimental results, and increased radiation exposure to personnel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Particulate matter or discoloration observed in the vial | Product degradation or contamination. | Do not use the product.[1] Quarantine the vial and contact the manufacturer for guidance. |
| Lower than expected radioactivity count | Radioactive decay. | Ensure the dose is measured by a suitable radioactivity calibration system immediately before administration.[7] Adjust the volume to be administered based on the current radioactivity concentration and the desired dose. |
| Difficulty in withdrawing the solution | Vial pressure issues or improper technique. | Use a vented needle or introduce a small amount of sterile air into the vial before withdrawing the solution to equalize the pressure. Ensure proper aseptic technique is followed. |
| Accidental Spill | Mishandling of the vial or administration apparatus. | Follow established laboratory protocols for radioactive spills. This typically involves containing the spill, decontaminating the area, and monitoring for residual contamination. Dispose of all contaminated materials as radioactive waste.[5] |
| Personnel radiation exposure higher than expected | Inadequate shielding or improper handling techniques. | Review and reinforce radiation safety protocols. Ensure the use of appropriate personal protective equipment (PPE), including lead aprons and finger dosimeters. Minimize time spent handling the radioactive material and maximize distance whenever possible. |
Data Presentation
Table 1: Storage and Stability of this compound (I-123)
| Parameter | Specification |
| Storage Temperature | 20°C to 25°C (68° to 77°F)[1][2][3][4] |
| Freezing | Do not freeze[5][6] |
| Shielding | Original lead container or equivalent[1][2][3][7] |
| Preservative | None[1][2][3] |
| Shelf Life (2.5 ml vial) | 7 hours from activity reference time[5][6] |
| Shelf Life (5 ml vial) | 20 hours from activity reference time[5][6] |
Table 2: Physical and Radiochemical Properties of this compound (I-123)
| Property | Value |
| Radionuclide | Iodine-123 (I-123) |
| Physical Half-life | 13.2 hours[5][6] |
| Primary Photon Energy | 159 keV[5][6] |
| Supplied Radioactivity | 185 MBq (5 mCi) in 2.5 mL at calibration[1][2][4] |
| Radioactivity Concentration | 74 MBq/mL (2 mCi/mL) at calibration[2][4] |
Experimental Protocols
Protocol 1: Receipt and Inspection of this compound (I-123)
-
Upon receipt, visually inspect the outer packaging for any signs of damage.
-
Using a calibrated radiation survey meter, measure the radiation exposure at the surface of the package and at one meter. Record the readings.
-
Transfer the package to a designated radioactive material handling area.
-
Carefully open the package, wearing appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Remove the lead pot containing the vial.
-
Visually inspect the vial for any signs of damage, such as cracks or leaks.
-
Inspect the solution for clarity, color, and the presence of any particulate matter.[1] The solution should be clear and colorless.[5]
-
Verify that the product name, lot number, and expiration date on the vial match the information on the packing slip.
-
Log the receipt of the radioactive material in the laboratory's inventory system, including the date, time, activity, and the name of the authorized user.
Protocol 2: Aliquoting and Dose Preparation (Aseptic Technique)
-
Perform all manipulations within a shielded fume hood or a biological safety cabinet approved for handling radioactive materials.
-
Clean the rubber septum of the vial with a sterile alcohol wipe.
-
Using a sterile, shielded syringe, withdraw the required volume of this compound (I-123) solution.
-
To minimize the risk of injection site pain, it is recommended to administer the injection slowly over 15 to 20 seconds.[5][6]
-
Assay the prepared dose in a dose calibrator to confirm the activity.
-
Record the prepared dose, time of assay, and patient/subject identifier.
-
Dispose of the needle and syringe in a designated sharps container for radioactive waste.
Mandatory Visualizations
Caption: Experimental workflow for this compound (I-123) from receipt to disposal.
Caption: Troubleshooting decision tree for common issues with this compound (I-123).
References
Technical Support Center: Correcting for Partial Volume Effects in Ioflupane Data
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and correcting for partial volume effects (PVE) in Ioflupane SPECT imaging data.
Frequently Asked Questions (FAQs)
Q1: What is the Partial Volume Effect (PVE) in this compound SPECT imaging?
A1: The partial volume effect is an imaging artifact that occurs due to the limited spatial resolution of SPECT scanners.[1][2][3] This limitation causes the signal from a small structure, such as the striatum where this compound binds, to be blurred and averaged with the signal from surrounding tissues.[1][3] Consequently, the measured radioactivity concentration in the striatum is underestimated.[1][4] This effect is particularly significant for objects smaller than twice the full-width at half-maximum (FWHM) resolution of the imaging system.[2]
Q2: Why is it crucial to correct for PVE in this compound studies?
A2: Correcting for PVE is essential for accurate quantification of dopamine transporter (DaT) density. Uncorrected data can lead to an underestimation of this compound binding, potentially masking subtle but significant changes in DaT availability in neurodegenerative diseases like Parkinson's disease. PVE correction can lead to a significant increase in the calculated binding potential (BPND) in striatal regions.[5]
Q3: What are the main approaches for PVE correction in this compound SPECT data?
A3: There are several methods to correct for PVE, which can be broadly categorized as:
-
Post-reconstruction correction: These methods are applied to the already reconstructed SPECT images and often involve algorithms that use the image data itself to estimate and correct for the blurring.[6]
-
Anatomy-based correction: These techniques utilize high-resolution anatomical images, typically from MRI or CT scans, to define the precise boundaries of brain structures.[7][8] This anatomical information is then used to guide the correction of the lower-resolution SPECT data.
-
Resolution recovery: This approach is often incorporated directly into the image reconstruction process and aims to model and reverse the blurring effect of the scanner's point spread function (PSF).[1]
Q4: Do I always need an MRI or CT scan to perform PVE correction?
A4: Not necessarily. While anatomy-based methods that require MRI or CT data are generally considered more accurate, there are post-reconstruction techniques that can be applied directly to the SPECT data without requiring additional anatomical imaging.[6] However, the use of anatomical information is highly recommended for more precise correction.
Q5: What is the impact of PVE correction on quantitative this compound data?
A5: PVE correction typically results in higher and more accurate measurements of this compound uptake in the striatum. For example, one study demonstrated an average increase in binding potential in the striatal regions of 15.66% after partial-volume correction when using segmented grey matter as a background region.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Underestimation of striatal binding | Partial Volume Effect (PVE) is a likely cause, especially in atrophied brains. | Implement a validated PVE correction method. Consider using an anatomy-based approach if high-resolution MRI or CT data is available. |
| Inaccurate co-registration of SPECT and anatomical images | Patient movement between scans or errors in the registration algorithm. | Ensure proper head fixation during both scans. Visually inspect the co-registration results and manually adjust if necessary. Use a validated co-registration software. |
| "Ringing" or "overshoot" artifacts after correction | Over-application of a deconvolution-based correction algorithm. | Adjust the parameters of the correction algorithm, such as the number of iterations or the regularization parameter, to reduce the intensity of the correction. |
| Inconsistent results across different subjects | Variability in brain anatomy, the extent of atrophy, and the specific PVE correction method used. | Standardize the entire analysis pipeline, including the PVE correction methodology, for all subjects in a study. Ensure consistent region of interest (ROI) definition. |
| PVE-corrected values seem physiologically implausible | Errors in the estimation of the scanner's point spread function (PSF) or incorrect tissue segmentation. | Verify the accuracy of the PSF measurement. Carefully review and, if necessary, manually edit the anatomical segmentations to ensure they accurately reflect the patient's anatomy. |
Quantitative Data Summary
The following table summarizes the impact of Partial Volume Correction (PVC) on this compound binding potential (BPND) from a study using a reblurred Van-Cittert deconvolution method.
| Reference Region | Correction Method | Mean BPND (Caudate) | Mean BPND (Putamen) | % Increase in BPND (Striatum) |
| Segmented Grey Matter | No PVC | 2.87 | 2.54 | N/A |
| Segmented Grey Matter | With PVC | 3.32 | 2.94 | 15.66% |
| Template | No PVC | 2.98 | 2.64 | N/A |
| Template | With PVC | 3.41 | 3.02 | 14.35% |
Data adapted from a study investigating the effects of data-driven partial-volume correction on 123I-Ioflupane SPECT images.[5]
Experimental Protocols
Anatomy-Based Partial Volume Correction Workflow
This protocol outlines the general steps for performing PVE correction using co-registered anatomical data (e.g., MRI).
-
Image Acquisition:
-
Image Co-registration:
-
Co-register the MRI to the SPECT image. This aligns the two datasets into the same spatial orientation. Use a validated image registration tool for this purpose.
-
-
Anatomical Segmentation:
-
Segment the co-registered MRI into different tissue types (e.g., grey matter, white matter, cerebrospinal fluid) and define specific regions of interest (ROIs), such as the caudate and putamen.
-
-
Point Spread Function (PSF) Estimation:
-
Determine the spatial resolution (PSF) of the SPECT scanner. This can be done through phantom measurements or by using a pre-determined value for the specific scanner and reconstruction parameters. An isotropic 3-D PSF is often assumed.[5]
-
-
PVE Correction Algorithm Application:
-
Apply a PVE correction algorithm that utilizes the segmented anatomical information and the scanner's PSF to correct the SPECT data. Examples of such algorithms include the Müller-Gartner method or region-based voxel-wise correction methods.
-
-
Quantitative Analysis:
-
Perform quantitative analysis on the PVE-corrected SPECT data to determine this compound binding in the defined ROIs.
-
Visualizations
References
- 1. Anatomical-based Partial Volume Correction for Low-dose Dedicated Cardiac SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Image-Based Partial-Volume Correction in SPECT: Application to 177Lu radionuclide therapy | Lund University [lunduniversity.lu.se]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Partial Volume Correction in PET Imaging | Radiology Key [radiologykey.com]
- 5. 123I–this compound SPECT qualitative and quantitative analysis by 3D attenuation/partial volume effect correction in Cognitive Disorders differential diagnosis [iris.uniss.it]
- 6. researchgate.net [researchgate.net]
- 7. Diagnostic Performance of the Visual Reading of 123I-Ioflupane SPECT Images With or Without Quantification in Patients With Movement Disorders or Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Evaluation of partial volume effect correction methods for brain positron emission tomography: Quantification and reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of quantitative I-123-ioflupane SPECT/CT to the differential diagnosis of dementia with lewy bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ioflupane SPECT: A Validated Tool for Assessing Dopamine Transporter Levels, Correlated with Post-Mortem Findings
A critical evaluation of Ioflupane Single-Photon Emission Computed Tomography (SPECT) as a biomarker for dopamine transporter (DAT) availability reveals a strong correlation with post-mortem neuropathological findings. This guide provides a comprehensive comparison of in-vivo this compound SPECT imaging data with post-mortem analyses of dopamine transporter levels and nigral neuron counts, offering researchers, scientists, and drug development professionals a thorough understanding of its validation and utility.
This compound I-123 injection, a radiopharmaceutical tracer, binds to the dopamine transporter in the brain. The resulting SPECT scans provide a measure of DAT density, which is crucial in the differential diagnosis of parkinsonian syndromes. The validity of this in-vivo technique has been substantiated by several key studies that compare imaging results with the gold standard of post-mortem tissue analysis.
Correlation of this compound SPECT with Post-Mortem Dopamine Transporter Levels
Studies have consistently demonstrated a significant and direct relationship between the striatal binding of this compound, as measured by SPECT, and the density of dopamine transporters determined from post-mortem brain tissue. This correlation is fundamental to the confidence in this compound SPECT as a reliable biomarker for nigrostriatal degeneration.
One pivotal study investigated the diagnostic accuracy of this compound SPECT in distinguishing Dementia with Lewy Bodies (DLB) from Alzheimer's disease, with autopsy confirmation.[1] The results demonstrated high sensitivity and specificity for this compound SPECT in identifying patients with Lewy body pathology.
Table 1: Diagnostic Accuracy of this compound SPECT in Dementia with Lewy Bodies (Autopsy-Confirmed)
| Metric | Value |
| Sensitivity | 80% |
| Specificity | 92% |
| Balanced Diagnostic Accuracy | 86% |
Data from a study validating this compound SPECT against autopsy diagnosis in 55 patients with dementia (33 with DLB and 22 with Alzheimer's disease).[1]
This compound SPECT and Substantia Nigra Neuronal Counts
The reduction in dopamine transporter levels visualized by this compound SPECT is a direct consequence of the loss of dopaminergic neurons in the substantia nigra. Seminal research has established a strong correlation between in-vivo striatal DAT binding and the number of surviving neurons in this brain region, as determined by post-mortem cell counting.
A key study analyzed post-mortem substantia nigra cell counts in patients who had previously undergone dopamine transporter SPECT.[2][3][4] The findings revealed a highly significant correlation between the striatal uptake of the tracer and the density of both neuromelanin-containing and tyrosine hydroxylase-positive neurons.
Table 2: Correlation between Striatal Uptake on SPECT and Substantia Nigra Cell Counts
| Post-Mortem Measurement | Correlation with Striatal Uptake (Spearman's rho) | p-value |
| Neuromelanin-containing neurons | 0.98 | < 0.0005 |
| Tyrosine hydroxylase-positive neurons | 0.96 | < 0.0005 |
Data from a study correlating striatal dopamine transporter imaging with post-mortem substantia nigra cell counts.[2][3][4]
Experimental Protocols
The validation of this compound SPECT relies on rigorous and well-defined experimental methodologies for both the in-vivo imaging and the post-mortem tissue analysis.
This compound SPECT Imaging Protocol
A standardized protocol is followed for this compound SPECT imaging to ensure consistency and comparability of results.
Caption: Workflow of the this compound SPECT imaging procedure.
The process begins with patient preparation, including thyroid blockade to prevent uptake of free radioiodine.[5] A slow intravenous injection of this compound I-123 is then administered. Following an uptake period of 3 to 6 hours, SPECT images are acquired.[5] These images are then reconstructed, and quantitative analysis is performed to calculate the striatal binding ratio (SBR), which reflects the density of dopamine transporters.
Post-Mortem Tissue Analysis
The post-mortem validation involves detailed neuropathological examination of brain tissue obtained at autopsy.
Caption: Key steps in the post-mortem validation of dopamine transporter levels.
Following brain removal at autopsy, the tissue is fixed and sectioned. To quantify dopamine transporter levels, techniques such as quantitative autoradiography with a radiolabeled ligand or immunohistochemistry using specific antibodies against DAT are employed. For neuronal counting in the substantia nigra, immunohistochemical staining for markers like tyrosine hydroxylase is performed, followed by stereological counting methods to obtain unbiased estimates of neuron numbers.[2][3][4]
Conclusion
The strong correlation between in-vivo this compound SPECT imaging and post-mortem neuropathological findings provides robust evidence for the validity of this compound SPECT as a reliable biomarker for dopamine transporter availability. The quantitative data from these validation studies are essential for the confident application of this imaging technique in research, clinical trials, and the diagnostic evaluation of patients with suspected parkinsonian syndromes. The detailed experimental protocols underpinning these validation studies ensure the reproducibility and accuracy of the findings, solidifying the role of this compound SPECT in the field of neurodegenerative disease research.
References
- 1. Autopsy validation of 123I-FP-CIT dopaminergic neuroimaging for the diagnosis of DLB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of striatal dopamine transporter imaging with post mortem substantia nigra cell counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Quantitative autoradiography of dopamine-D1 receptors, D2 receptors, and dopamine uptake sites in postmortem striatal specimens from schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ioflupane and Other DAT Imaging Agents for Researchers and Drug Development Professionals
A deep dive into the performance, experimental protocols, and clinical utility of key dopamine transporter imaging agents, providing a comprehensive guide for researchers, scientists, and professionals in drug development.
The accurate in vivo imaging of dopamine transporters (DAT) is crucial for the differential diagnosis of Parkinsonian syndromes and for research into new therapeutic interventions. Ioflupane ([¹²³I]FP-CIT), commercially known as DaTscan™, is a widely used single-photon emission computed tomography (SPECT) agent. However, a range of other SPECT and positron emission tomography (PET) tracers have been developed, each with distinct characteristics. This guide provides an objective comparison of this compound with other prominent DAT imaging agents, supported by experimental data, to aid in the selection of the most appropriate tool for research and clinical trial applications.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for this compound and other selected DAT imaging agents. These metrics are critical for evaluating the performance and suitability of each agent for specific research or clinical questions.
| Parameter | This compound ([¹²³I]FP-CIT) | [¹⁸F]FP-CIT | [¹⁸F]FE-PE2I | [⁹⁹ᵐTc]TRODAT-1 |
| Modality | SPECT | PET | PET | SPECT |
| Binding Affinity (Ki in nM) | ~3-10 | ~3.5 | ~4 | ~10-14 |
| Effective Dose (mSv/MBq) | ~0.022-0.024 | ~0.012 | ~0.023 | ~0.005-0.046 |
| Typical Injected Dose (MBq) | 111-185 | 185 | ~200 | ~740-925 |
| Imaging Time Post-Injection | 3-6 hours | 90-120 minutes | 20-40 minutes | 3-4 hours |
| Sensitivity | 78-98% | 99-100% | 94-96% | Not consistently reported in comparative trials |
| Specificity | 83-97% | 97-100% | 86-100% | Not consistently reported in comparative trials |
Experimental Protocols
The methodologies for DAT imaging share common principles but differ in the specifics of the radiotracer and imaging modality. Below are generalized experimental protocols for SPECT and PET imaging of the dopamine transporter.
General SPECT Imaging Protocol (e.g., with this compound [¹²³I]FP-CIT)
-
Patient Preparation: Thyroid blockade is often recommended to minimize radiation exposure to the thyroid gland. This typically involves the oral administration of potassium iodide or perchlorate before the radiotracer injection.
-
Radiotracer Administration: A sterile solution of the SPECT agent (e.g., 111-185 MBq of this compound) is administered intravenously.
-
Uptake Period: A waiting period of 3 to 6 hours allows for the radiotracer to distribute and bind to the dopamine transporters in the brain, while background activity decreases.
-
Image Acquisition: The patient is positioned in a SPECT scanner, and data is acquired using a gamma camera. Acquisition parameters, such as matrix size, zoom factors, and rotation mode, are optimized to achieve adequate image resolution.
-
Image Reconstruction and Analysis: The acquired data is reconstructed into tomographic images. Analysis can be qualitative (visual interpretation) or semi-quantitative. Semi-quantitative analysis involves defining regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., the occipital cortex or cerebellum) to calculate specific binding ratios (SBRs).
General PET Imaging Protocol (e.g., with [¹⁸F]FE-PE2I)
-
Patient Preparation: Similar to SPECT, patient preparation may include specific dietary instructions or medication restrictions.
-
Radiotracer Administration: The PET radiotracer (e.g., approximately 200 MBq of [¹⁸F]FE-PE2I) is administered intravenously.
-
Uptake and Imaging Period: PET imaging can often be performed sooner after injection compared to SPECT due to the different pharmacokinetic properties of the tracers. For some PET agents, dynamic scanning can begin immediately after injection to measure the tracer kinetics, while for others, a static scan is performed after an optimal uptake period (e.g., 20-40 minutes for [¹⁸F]FE-PE2I).
-
Image Acquisition: The patient is positioned in a PET scanner, and emission data is collected.
-
Image Reconstruction and Analysis: The PET data is reconstructed, often with attenuation correction using a co-registered CT or MRI scan. Quantitative analysis is more common with PET and can involve kinetic modeling to estimate binding potential (BP_ND) or simplified methods like standardized uptake value ratios (SUVRs) calculated from ROIs placed on the striatum and a reference region.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological mechanism of DAT imaging and a typical experimental workflow.
Caption: Dopamine transporter (DAT) signaling pathway and the mechanism of action for DAT imaging agents.
Caption: A generalized experimental workflow for clinical and research DAT imaging studies.
Discussion and Conclusion
The choice between this compound and other DAT imaging agents depends on the specific requirements of the study.
This compound ([¹²³I]FP-CIT) SPECT remains a workhorse in clinical settings due to its widespread availability and well-established protocols. It offers good diagnostic accuracy for differentiating Parkinsonian syndromes from essential tremor.[1][2] However, SPECT imaging generally has lower spatial resolution and is less amenable to full quantification compared to PET.
PET imaging agents , such as [¹⁸F]FP-CIT and [¹⁸F]FE-PE2I , offer several advantages for research and are increasingly being used in clinical trials.[3][4] PET provides higher sensitivity and spatial resolution, allowing for more precise quantification of DAT density.[3] The shorter imaging times for some PET tracers can improve patient comfort and throughput. [¹⁸F]FE-PE2I, in particular, has shown excellent diagnostic performance, with some studies suggesting it may be a feasible alternative to [¹²³I]FP-CIT SPECT.[5][6] A direct comparison found a high correspondence between [¹⁸F]FE-PE2I PET and [¹²³I]FP-CIT SPECT, with PET showing a significantly increased effect size for the putamen/caudate nucleus ratio.[6]
[⁹⁹ᵐTc]TRODAT-1 is another SPECT agent that offers the advantage of being labeled with the readily available and less expensive technetium-99m isotope.[7] While it has been shown to be effective in imaging dopamine transporters, direct comparative data on its diagnostic accuracy against this compound and PET agents is less abundant in the literature.[8][9][10]
For researchers and drug development professionals, the higher quantitative accuracy and resolution of PET agents like [¹⁸F]FE-PE2I and [¹⁸F]FP-CIT may be preferable for studies requiring precise measurement of changes in DAT availability, such as in monitoring disease progression or response to therapy.[3][4] However, the logistical advantages and established clinical utility of this compound SPECT ensure its continued relevance, particularly in routine clinical diagnostics. The selection of a DAT imaging agent should therefore be a careful consideration of the research question, available resources, and the desired level of quantitative detail.
References
- 1. Is this compound I123 injection diagnostically effective in patients with movement disorders and dementia? Pooled analysis of four clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. Clinical correlates of dopamine transporter availability in cross-sectional and longitudinal studies with [18F]FE-PE2I PET: independent validation with new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Longitudinal DAT changes measured with [18F]FE-PE2I PET in patients with Parkinson’s disease; a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT-a clinical comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroimaging Techniques in Differentiating Parkinson’s Disease from Drug-Induced Parkinsonism: A Comprehensive Review [mdpi.com]
- 8. Biodistribution and dosimetry of TRODAT-1: a technetium-99m tropane for imaging dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [99mTc]TRODAT-1: a novel technetium-99m complex as a dopamine transporter imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of [99mTc]TRODAT-1 to dopamine transporters in patients with Parkinson's disease and in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Parkinsonian Syndromes: A Comparative Guide to Ioflupane SPECT and [18F]-FDG PET Imaging
For Researchers, Scientists, and Drug Development Professionals
The accurate differential diagnosis of parkinsonian syndromes—a group of neurodegenerative disorders with overlapping clinical features—is crucial for patient prognosis, management, and the development of targeted therapies. While clinical assessment remains the cornerstone of diagnosis, advanced neuroimaging techniques such as Ioflupane ([¹²³I]FP-CIT) Single-Photon Emission Computed Tomography (SPECT) and [18F]-Fluorodeoxyglucose Positron Emission Tomography ([18F]-FDG PET) provide objective biomarkers to aid in this complex process. This guide offers a detailed comparison of these two imaging modalities, supported by experimental data, to inform research and clinical trial design.
At a Glance: this compound SPECT vs. [18F]-FDG PET
| Feature | This compound ([¹²³I]FP-CIT) SPECT | [18F]-FDG PET |
| Primary Target | Presynaptic dopamine transporters (DaT) in the striatum | Regional cerebral glucose metabolism |
| Primary Clinical Utility | Differentiating parkinsonian syndromes (with dopaminergic deficit) from conditions without, such as essential tremor.[1][2][3] | Differentiating between various parkinsonian syndromes, particularly Parkinson's disease (PD) from atypical parkinsonian syndromes (APS) like Multiple System Atrophy (MSA), Progressive Supranuclear Palsy (PSP), and Corticobasal Degeneration (CBD).[4][5][6] |
| Mechanism of Action | The radiotracer binds to DaT, allowing for visualization and quantification of dopaminergic neuron integrity in the nigrostriatal pathway.[2][3] | As a glucose analog, it is taken up by metabolically active cells, revealing patterns of neuronal activity and dysfunction.[5][6] |
| Typical Findings in PD | Reduced radiotracer uptake in the putamen, often asymmetrically, with relative sparing of the caudate nucleus, leading to a "period" or "oval" shape instead of the normal "comma" or "crescent" shape.[7] | Typically characterized by hypermetabolism in the lentiform nucleus and hypometabolism in cortical regions.[5] |
Quantitative Performance Data
The diagnostic performance of this compound SPECT and [18F]-FDG PET has been evaluated in numerous studies. The following tables summarize key quantitative data on their accuracy, sensitivity, and specificity in differentiating various parkinsonian syndromes.
Table 1: Diagnostic Accuracy of this compound SPECT in Parkinsonian Syndromes
| Comparison | Sensitivity | Specificity | Accuracy | Reference |
| Parkinsonian Syndrome vs. Non-Parkinsonian Syndrome (3-year follow-up) | 78-79% | 97% | Not Reported | [1] |
| Differentiating Parkinson's Disease from Essential Tremor (Machine Learning Assisted) | >93% | >93% | ~94% | [8] |
| Differentiating CBD from PSP | Not effective | Not effective | Not effective | [9] |
| Differentiating CBD from MSA-P | 70.4% | 86.7% | Not Reported | [9] |
| Differentiating CBD from PD | 66.7% | 100.0% | Not Reported | [9] |
Table 2: Diagnostic Accuracy of [18F]-FDG PET in Differentiating Parkinsonian Syndromes
| Comparison | Sensitivity | Specificity | Accuracy | Reference |
| PD vs. Atypical Parkinsonian Syndromes (APS) (Meta-analysis, visual interpretation) | 91.4% | 90.6% | Not Reported | [4] |
| Differentiating APS (MSA, PSP, CBD) from Lewy Body Diseases (LBD) | 86% | 91% | Not Reported | [10][11] |
| Identifying MSA | 77% | 97% | Not Reported | [10][11] |
| Identifying PSP | 74% | 95% | Not Reported | [10][11] |
| Identifying CBD | 75% | 92% | Not Reported | [10][11] |
| Concordance with clinical diagnosis of IPD (visual evaluation) | 97.6% | Not Reported | 91.7% | [12] |
| Concordance with clinical diagnosis of MSA (visual evaluation) | 80% | Not Reported | 91.7% | [12] |
| Concordance with clinical diagnosis of PSP (visual evaluation) | 76.6% | Not Reported | 91.7% | [12] |
Signaling Pathways and Experimental Workflows
This compound ([¹²³I]FP-CIT) SPECT
This compound is a cocaine analog that binds with high affinity to the dopamine transporter (DaT) on presynaptic nerve terminals in the striatum. In neurodegenerative parkinsonisms such as Parkinson's disease, there is a loss of these dopaminergic neurons, leading to a reduction in DaT density. This reduced density results in decreased this compound binding, which can be visualized and quantified with SPECT imaging.
The experimental workflow for this compound SPECT imaging involves several key steps, from patient preparation to image analysis.
[18F]-FDG PET
[18F]-FDG is a radiolabeled glucose analog used to measure the cerebral metabolic rate of glucose. In neurodegenerative diseases, specific patterns of hypermetabolism or hypometabolism in different brain regions can be indicative of the underlying pathology. For instance, in atypical parkinsonian syndromes, distinct patterns of altered glucose metabolism can help differentiate them from idiopathic Parkinson's disease.
The workflow for [18F]-FDG PET imaging is standardized to ensure reliable and comparable results.
Experimental Protocols
This compound ([¹²³I]FP-CIT) SPECT
-
Patient Preparation: To minimize uptake of free radioiodine by the thyroid gland, patients are administered a thyroid-blocking agent (e.g., potassium iodide or perchlorate) at least one hour before the radiotracer injection.
-
Radiotracer Administration: A dose of 111-185 MBq (3-5 mCi) of [¹²³I]this compound is administered intravenously.
-
Uptake Period: Imaging is performed 3 to 6 hours after the injection to allow for optimal striatal uptake and clearance of the radiotracer from the surrounding brain tissue.
-
Image Acquisition: A SPECT scanner equipped with a high-resolution collimator is used. Data is acquired over 360 degrees with multiple projections. Total acquisition time is typically 30-45 minutes.
-
Image Reconstruction: Images are reconstructed using an iterative algorithm with attenuation correction, typically using a Chang or CT-based method.
-
Image Analysis: Analysis can be performed visually by experienced readers or through semi-quantitative methods.[13] Visual assessment involves evaluating the shape and intensity of the striatal signal. Semi-quantitative analysis involves calculating the specific binding ratio (SBR) in the caudate and putamen, often with automated software.[14][15]
[18F]-FDG PET
-
Patient Preparation: Patients are required to fast for at least 6 hours prior to the scan to ensure optimal FDG uptake in the brain. Blood glucose levels should be checked before radiotracer injection and should ideally be below 150-200 mg/dL.
-
Radiotracer Administration: A dose of 185-370 MBq (5-10 mCi) of [18F]-FDG is administered intravenously.
-
Uptake Period: Following injection, the patient rests in a quiet, dimly lit room for 30-60 minutes to minimize sensory and motor stimulation that could affect cerebral glucose metabolism.
-
Image Acquisition: A PET/CT or PET/MR scanner is used to acquire images of the brain. A low-dose CT or an MRI is performed for attenuation correction and anatomical localization. The PET acquisition typically lasts 10-20 minutes.
-
Image Reconstruction: Images are reconstructed using iterative algorithms with corrections for attenuation, scatter, and random coincidences.
-
Image Analysis: Images are typically analyzed both visually and with voxel-based statistical methods, such as Statistical Parametric Mapping (SPM).[5][12] This allows for the comparison of an individual's brain metabolism to a database of normal controls to identify regions of significant hyper- or hypometabolism.
Conclusion
Both this compound SPECT and [18F]-FDG PET are valuable tools in the differential diagnosis of parkinsonian syndromes, each offering unique insights into the underlying pathophysiology. This compound SPECT excels at confirming or excluding a diagnosis of a parkinsonian syndrome with a presynaptic dopaminergic deficit, making it particularly useful in distinguishing these from conditions like essential tremor. [18F]-FDG PET, on the other hand, provides a more detailed metabolic map of the brain, enabling the differentiation between various parkinsonian syndromes, such as PD, MSA, PSP, and CBD, based on their characteristic metabolic patterns.[4][6][10][11] The choice between these imaging modalities, or their combined use, will depend on the specific clinical question being addressed in both research and clinical settings. As research advances, the integration of these imaging biomarkers with other clinical and genetic data will further enhance the diagnostic accuracy and aid in the development of novel therapeutic strategies for these debilitating disorders.
References
- 1. jnnp.bmj.com [jnnp.bmj.com]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 4. 18F-FDG PET in Parkinsonism: Differential Diagnosis and Evaluation of Cognitive Impairment | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. 18F-FDG PET study on the idiopathic Parkinson's disease from several parkinsonian-plus syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18F-FDG PET in Parkinsonism: Differential Diagnosis and Evaluation of Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Dopamine transporter SPECT imaging in Parkinson's disease and atypical Parkinsonism: a study of 137 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [18F]FDG-PET is superior to [123I]IBZM-SPECT for the differential diagnosis of parkinsonism | Neurology [ez-admanager.com]
- 11. [¹⁸F]FDG-PET is superior to [¹²³I]IBZM-SPECT for the differential diagnosis of parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential diagnosis of parkinsonian syndromes using F-18 fluorodeoxyglucose positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Quantitative [123]I-Ioflupane DaTSCAN single-photon computed tomography-computed tomography in Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of Parameters for Quantitative Analysis of 123I-Ioflupane SPECT Images for Monitoring Progression of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Ioflupane Imaging with Behavioral Assessments: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ioflupane (¹²³I) single-photon emission computed tomography (SPECT) imaging, commercially known as DaTscan™, with standard behavioral assessments for diagnosing and monitoring parkinsonian syndromes. It synthesizes experimental data on the correlation between these modalities, offering insights into their complementary roles in clinical research and drug development.
Introduction to this compound Imaging and Behavioral Assessments
This compound (¹²³I) SPECT is a neuroimaging tool designed to measure the density of dopamine transporters (DAT) in the brain's striatal region.[1] Since a reduction in DAT is a hallmark of nigrostriatal degeneration, DaTscan is used to help differentiate parkinsonian syndromes (such as Parkinson's disease [PD], multiple system atrophy [MSA], and progressive supranuclear palsy [PSP]) from other conditions with similar symptoms, like essential tremor or drug-induced parkinsonism.[1][2] The primary quantitative outcome is the striatal binding ratio (SBR), which reflects the density of functional dopaminergic neurons.[3]
Behavioral assessments, such as the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), provide a clinical measure of disease severity and progression.[4] The MDS-UPDRS, particularly Part III (Motor Examination), is the gold standard for evaluating motor symptoms like tremor, rigidity, bradykinesia, and postural instability.[3][4] Cross-validating the objective biomarker data from DaTscan with these functional clinical endpoints is crucial for understanding the relationship between dopaminergic deficit and symptom severity.
Quantitative Data Comparison
The correlation between DaTscan SBR and behavioral scores is a key area of investigation. While a direct, strong correlation is not always observed due to the complex pathophysiology of Parkinson's disease, numerous studies have established significant relationships, particularly with motor symptoms.
| Study Focus | Behavioral Assessment | Key Findings | Correlation Coefficient (r) |
| Baseline Correlation in DLB | MDS-UPDRS Part III | A moderate negative correlation was found between baseline SBR z-scores and baseline MDS-UPDRS-III scores.[5] | Not explicitly stated, but described as "moderate negative" |
| Prediction of Motor Progression in DLB | MDS-UPDRS Part III | Baseline SBR z-scores showed a moderate negative correlation with 24-month MDS-UPDRS-III scores, predicting motor progression.[5] | Not explicitly stated, but described as "moderate negative" |
| Correlation in Early PD | MDS-UPDRS Part III | A significant negative correlation was observed between the lowest putamen SBR values and MDS-UPDRS Part III motor scores in 215 PD patients. | r = -0.24 |
| Correlation with Motor Subscores | UPDRS Motor Score & Akinesia/Rigidity (AR) Score | Average DAT binding in the caudate, anterior putamen, and posterior putamen correlated significantly with UPDRS motor scores. Binding correlated well with AR scores but not with tremor scores.[6] | Caudate: r = -0.352Ant. Putamen: r = -0.477Post. Putamen: r = -0.464[6] |
| Longitudinal Correlation in PD | MDS-UPDRS Parts I, II, III | A greater decline in mean striatal SBRs over 48 months was related to a greater increase in MDS-UPDRS total scores and scores for Parts I, II, and III.[7] | Spearman's rank correlation: 0.73–0.78 (once interindividual differences are considered)[7] |
| Correlation in Advanced PD | UPDRS Motor Score ("ON" state) | SBR value was negatively correlated with the UPDRS motor score in the "ON" state before deep brain stimulation surgery.[8] | rs = -0.637[8] |
Experimental Protocols
Detailed methodologies are critical for interpreting and replicating cross-validation studies. Below are generalized protocols for this compound imaging and the MDS-UPDRS assessment based on common clinical and research practices.
This compound (¹²³I) SPECT Imaging Protocol
-
Patient Preparation: To prevent uptake of free radioiodine by the thyroid gland, patients receive a thyroid-blocking agent (e.g., Lugol's solution) prior to the radiotracer injection.[9]
-
Radiotracer Administration: A standard dose of 111 to 185 MBq of this compound (¹²³I) is administered intravenously.[10]
-
Uptake Period: Imaging is performed 3 to 6 hours after the injection, allowing for the radiotracer to bind to the dopamine transporters in the striatum.[9][10]
-
Image Acquisition: A SPECT gamma camera equipped with a high-resolution collimator is used. The patient lies supine with their head stabilized. Data is acquired over a 360° circular orbit, typically in 3° intervals for a total of 120 projections.[9] A minimum of 1.5 to 4.5 million counts are generally acquired to ensure image quality.[1]
-
Image Processing and Analysis: Images are reconstructed and corrected for attenuation. For quantitative analysis, a region of interest (ROI) template is applied to the caudate, putamen, and a reference region with negligible DAT density (e.g., the occipital cortex).[3] The Striatal Binding Ratio (SBR) is calculated using the formula: SBR = (mean striatal region counts - mean reference region counts) / mean reference region counts.[3]
MDS-UPDRS Part III (Motor Examination) Protocol
-
Patient State: The examination is conducted in the "off" state, meaning the patient has withdrawn from antiparkinsonian medications for at least 12 hours to assess the underlying severity of motor symptoms.[11]
-
Clinician Training: The assessment is performed by a trained clinician experienced in movement disorders to ensure standardized scoring.
-
Assessment Components: The MDS-UPDRS Part III consists of 33 items that score various motor signs. The clinician systematically guides the patient through a series of tasks to evaluate:
-
Speech: Assessed during conversation.
-
Facial Expression: Observed throughout the examination.
-
Rigidity: Assessed by passive movement of the neck and limbs.
-
Finger Tapping, Hand Movements, Pronation-Supination: Tasks performed with each hand to assess for bradykinesia and amplitude decrement.
-
Toe Tapping & Leg Agility: Similar tasks performed with each leg.
-
Arising from a Chair: Timed and observed for difficulty.
-
Gait: Observed for stride length, arm swing, and freezing.
-
Postural Stability: Assessed with the "pull test."
-
Rest and Postural Tremor: Observed in the hands and other body parts.
-
-
Scoring: Each item is scored on a 0 to 4 scale, where 0 represents normal function and 4 represents severe impairment. The total score provides a comprehensive measure of motor disability.
Visualizing the Cross-Validation Process
The following diagrams illustrate the experimental workflow and the logical relationship between this compound imaging and behavioral assessments in the diagnostic process.
Caption: Experimental workflow for cross-validating this compound imaging with behavioral data.
Caption: Logical relationship between imaging and behavioral assessments in diagnosis.
Conclusion
This compound imaging provides an objective, in vivo measure of dopaminergic system integrity, while behavioral assessments like the MDS-UPDRS quantify the functional impact of the disease on the patient. Studies consistently show a significant, though often moderate, correlation between reduced striatal dopamine transporter density and increased motor symptom severity.[5][12] This relationship underscores the value of using both modalities in concert. For researchers and drug development professionals, DaTscan can serve as a valuable biomarker to confirm nigrostriatal degeneration in study cohorts, while behavioral scales remain the essential endpoint for assessing clinical efficacy and patient-relevant outcomes. The integration of both approaches provides a more complete picture of disease state and progression.
References
- 1. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 2. Clinical utility of DaTscan™ (123I-Ioflupane Injection) in the diagnosis of Parkinsonian Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association Between Peripheral Inflammation and DATSCAN Data of the Striatal Nuclei in Different Motor Subtypes of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Longitudinal Assessment of Parkinson’s Motor Symptoms and Dopaminergic Dysfunction Patterns Using DaTSCAN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diagnostic Effectiveness of [123I]this compound Single Photon Emission Computed Tomography (SPECT) in Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Decoding the dopamine transporter imaging for the differential diagnosis of parkinsonism using deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Semiquantitative Analysis of Dopamine Transporter Scans in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ioflupane SPECT and MIBG Scintigraphy for the Differential Diagnosis of Parkinsonian Syndromes
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key Imaging Modalities
The accurate and early diagnosis of parkinsonian syndromes is crucial for patient management, prognosis, and the development of targeted therapeutics. Among the advanced imaging techniques available, Iodine-123 ioflupane single-photon emission computed tomography (SPECT), commercially known as DaTscan™, and Iodine-123 metaiodobenzylguanidine (MIBG) myocardial scintigraphy have emerged as valuable tools. This guide provides a detailed comparison of their diagnostic accuracy, underpinned by experimental data and standardized protocols, to aid researchers and clinicians in selecting the appropriate modality for their specific needs.
Principle of a Comparative Diagnostic Accuracy Study
The following diagram outlines the typical workflow for a study designed to compare the diagnostic accuracy of two imaging modalities like this compound SPECT and MIBG Scintigraphy.
Caption: A flowchart illustrating the key stages of a head-to-head diagnostic accuracy study.
Signaling Pathways and Targets
This compound SPECT and MIBG scintigraphy assess different aspects of the neurodegenerative process, targeting distinct physiological pathways.
A Head-to-Head Comparison of Ioflupane Quantification Methods for Dopamine Transporter Imaging
For researchers, scientists, and drug development professionals, the accurate quantification of dopamine transporter (DAT) availability using Ioflupane (123I) single-photon emission computed tomography (SPECT) is critical for the differential diagnosis of parkinsonian syndromes and for monitoring disease progression. This guide provides a comprehensive comparison of various this compound quantification methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and clinical needs.
The interpretation of this compound SPECT scans has evolved from purely visual assessment to more objective quantitative analyses. These methods aim to provide a reliable measure of DAT density, typically expressed as the Striatal Binding Ratio (SBR), which reflects the ratio of specific striatal binding to non-specific binding in a reference region like the occipital cortex.[1][2] The choice of quantification method can significantly impact the accuracy, reproducibility, and clinical utility of the results.
Experimental Protocols
A standardized protocol for this compound SPECT imaging is crucial for reliable quantification. While specific parameters may vary slightly between institutions, the following steps outline a typical experimental workflow:
Patient Preparation:
-
Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free radioiodine, patients are administered a thyroid-blocking agent, such as potassium iodide or Lugol's solution, typically 1-2 hours before and 24 hours after the this compound injection.[3]
-
Medication Review: Certain medications can interfere with this compound binding to DAT. A thorough review of the patient's current medications is necessary, and interfering drugs may need to be discontinued for a specific period before the scan.
Radiopharmaceutical Administration:
-
Dosage: A standard dose of 185 MBq (5 mCi) of this compound (123I) is administered intravenously.[3]
-
Injection: The radiopharmaceutical is injected slowly over 15-20 seconds.
Image Acquisition:
-
Timing: SPECT imaging is typically performed 3 to 6 hours after the injection, allowing for optimal striatal-to-background signal ratio.[1]
-
Instrumentation: A gamma camera equipped with a low-energy, high-resolution collimator is used.
-
Acquisition Parameters: Data is acquired over 360 degrees, typically in a 128x128 matrix. The total number of counts acquired is an important factor for image quality, with recommendations often exceeding 1.5 million counts.[4]
Image Processing and Quantification:
-
Reconstruction: Images are reconstructed using filtered back-projection or iterative reconstruction algorithms. Attenuation and scatter correction are applied to improve accuracy.
-
Region of Interest (ROI) or Volume of Interest (VOI) Definition: This is a critical step where different quantification methods diverge. ROIs or VOIs are delineated over the striatum (caudate and putamen) and a reference region (typically the occipital cortex).
-
SBR Calculation: The Striatal Binding Ratio is calculated using the formula: SBR = (Mean counts in Striatal ROI - Mean counts in Background ROI) / Mean counts in Background ROI[1]
This compound Quantification Methods: A Comparative Overview
This compound quantification methods can be broadly categorized into manual, semi-automated, and fully automated approaches. Each has its own set of advantages and limitations in terms of operator dependency, reproducibility, and accuracy.
| Method Category | Examples | Principle | Advantages | Disadvantages |
| Manual | Manual ROI placement on SPECT slices | An operator manually draws regions of interest (ROIs) on one or more SPECT slices to define the striatum and a background region.[1] | Simple and widely accessible. | High inter- and intra-operator variability, time-consuming, and highly dependent on operator experience.[1] |
| Semi-automated | DaTQUANT, BasGanV2, BRASS, QuantiSPECT | These software packages typically involve automated registration of the patient's scan to a template, followed by automated or manually adjustable placement of predefined ROIs or VOIs.[5][6][7] | Reduced operator variability compared to manual methods, improved reproducibility, and often include comparison to a normal database.[7][8] | May still require some operator intervention and the underlying algorithms are often proprietary. Performance can be affected by anatomical variations.[1] |
| Fully Automated | SBRquant, some recent software versions | These methods utilize algorithms for fully automated brain segmentation, ROI/VOI placement, and SBR calculation without any operator intervention.[9][10] | High reproducibility, minimal operator-induced variability, and fast processing times.[9] | May be less flexible in cases of significant anatomical abnormalities. The accuracy is highly dependent on the robustness of the underlying algorithms.[1] |
Performance Data of Different Quantification Methods
The performance of various this compound quantification methods has been evaluated in numerous studies, often comparing them against clinical diagnosis as the gold standard. The following table summarizes key performance metrics from comparative studies.
| Method/Software | Accuracy | Sensitivity | Specificity | Key Findings & References |
| Visual Assessment | ~79-86% | ~78-93% | ~46-97% | Serves as the baseline for comparison. Accuracy can be high for experienced readers but is subjective.[8][11] |
| DaTQUANT | ~84-95% | ~94% | ~97% | Generally shows high accuracy and outperforms visual assessment, especially for less experienced readers.[6][8][12] A head-to-head comparison with BasGanV2 using machine learning classifiers showed DaTQUANT to have slightly higher accuracy.[12][13] |
| BasGanV2 | ~81-92% | - | - | Performs well and shows high correlation with DaTQUANT, though a direct comparison suggested slightly lower accuracy.[6][12][13] |
| BRASS | - | - | - | A 3D method that has been shown to have good concordance with visual assessment.[14] |
| SBRquant | - | 97% | 100% | A fully automated method that has demonstrated high sensitivity and specificity in discriminating Parkinson's Disease from non-PD conditions.[15] |
| Manual ROI | - | - | - | Prone to significant inter- and intra-operator variability, which can affect diagnostic accuracy.[1] |
Note: The reported performance metrics can vary between studies due to differences in patient cohorts, gold standards, and specific software versions.
Visualizing the Quantification Process
To better understand the workflow and relationships between different quantification methods, the following diagrams are provided.
Conclusion
The quantification of this compound SPECT images provides a valuable objective measure to aid in the diagnosis and monitoring of parkinsonian syndromes. While manual methods are simple, they suffer from high variability. Semi-automated and fully automated software packages offer significantly improved reproducibility and accuracy.
The choice of a specific quantification method will depend on the specific application, available resources, and the desired level of operator independence. For clinical trials and longitudinal studies where high reproducibility is paramount, fully automated methods are preferable.[9] For routine clinical use, semi-automated software that provides a comparison to a normal database can significantly aid in diagnostic confidence, particularly for less experienced readers.[8] As technology continues to advance, the integration of machine learning and artificial intelligence with these quantification tools holds the promise of further enhancing diagnostic accuracy and providing more personalized assessments for patients with movement disorders.[12][13]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Frontiers | Usefulness Differs Between the Visual Assessment and Specific Binding Ratio of 123I-Ioflupane SPECT in Assessing Clinical Symptoms of Drug-Naïve Parkinson’s Disease Patients [frontiersin.org]
- 3. radiopaedia.org [radiopaedia.org]
- 4. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 5. gehealthcare.com [gehealthcare.com]
- 6. Striatal dopamine transporter SPECT quantification: head-to-head comparison between two three-dimensional automatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semiquantitative Analysis of Dopamine Transporter Scans in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. Optimization of Parameters for Quantitative Analysis of 123I-Ioflupane SPECT Images for Monitoring Progression of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Diagnostic Accuracy of DaTQUANT® Versus BasGanV2™ for 123I-Ioflupane Brain SPECT: A Machine Learning-Based Differentiation of Parkinson’s Disease and Essential Tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdsabstracts.org [mdsabstracts.org]
A Comparative Guide to Ioflupane Imaging in Genetically Modified Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ioflupane ([¹²³I]FP-CIT) SPECT imaging with alternative in vivo imaging modalities for assessing the integrity of the dopaminergic system in genetically modified animal models of Parkinson's disease (PD). The objective is to offer a clear overview of the performance, experimental protocols, and underlying principles of these techniques to aid in the selection of the most appropriate imaging biomarker for preclinical research.
Introduction to Dopamine Transporter Imaging in Parkinson's Disease Models
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a decline in dopamine levels in the striatum. The dopamine transporter (DAT) is a key protein responsible for the reuptake of dopamine from the synaptic cleft and serves as a reliable marker for the health and density of these neurons.[1][2] In vivo imaging of DAT allows for the longitudinal assessment of dopaminergic neurodegeneration in animal models, providing a valuable tool for understanding disease progression and evaluating the efficacy of potential therapeutic interventions.[2]
Genetically modified animal models that recapitulate key aspects of familial PD, such as those with mutations in the α-synuclein (SNCA), leucine-rich repeat kinase 2 (LRRK2), and PTEN-induced kinase 1 (PINK1)/Parkin genes, are instrumental in this research.[3] this compound, a cocaine analog that binds with high affinity to DAT, is a widely used radiotracer for Single Photon Emission Computed Tomography (SPECT) imaging in both clinical and preclinical settings.[1][4][5]
Comparative Analysis of In Vivo Imaging Modalities
The selection of an imaging modality depends on various factors, including the specific research question, the animal model being used, and the available infrastructure. This section compares this compound SPECT with prominent alternatives: PET imaging with tracers like [¹⁸F]FE-PE2I and [¹⁸F]-DOPA, and SPECT imaging with other radioligands such as [⁹⁹mTc]TRODAT-1.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different imaging agents in various animal models of Parkinson's disease.
Table 1: this compound ([¹²³I]FP-CIT) SPECT Imaging Data
| Animal Model | Key Findings | Reference |
| α-Synuclein (A53T) Rat | Minor trends consistent with disease progression detected. Low striatal ¹²³I-IFP SPECT signals observed. | [6] |
| LRRK2 (G2019S) Human Patients | No significant difference in putamen and caudate uptake values compared to idiopathic PD. | [7] |
| PINK1/Parkin Knockout Mouse | No specific in vivo [¹²³I]this compound SPECT data was found in the provided search results for this model. |
Table 2: Alternative Imaging Modalities - Quantitative Data
| Imaging Agent | Modality | Animal Model | Key Quantitative Findings | Reference |
| [¹⁸F]FE-PE2I | PET | 6-OHDA Rat | Significantly lower binding potential (BPND) in the lesioned striatum compared to the normal striatum. | [1] |
| [¹⁸F]-DOPA | PET | MPTP Monkey | Close correlation between ¹⁸F-DOPA uptake in the striatum and the severity of parkinsonism. | [8] |
| [⁹⁹mTc]TRODAT-1 | SPECT | 6-OHDA Rat | High correlation between the reduction in striatal [⁹⁹mTc]TRODAT-1 binding and apomorphine-induced rotations (r = -0.887) and the number of tyrosine hydroxylase-positive neurons (r = 0.899). | [9] |
| [¹²³I]β-CIT | SPECT | AAV-α-synuclein Rat | Visualization of decreased DAT ligand binding, suggesting dopaminergic neuronal death. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. This section outlines generalized experimental protocols for this compound SPECT and a common alternative, [¹⁸F]FE-PE2I PET.
This compound ([¹²³I]FP-CIT) SPECT Imaging Protocol for Rodent Models
-
Animal Preparation:
-
Administer thyroid blocking agent (e.g., potassium iodide) 1-2 hours prior to radiotracer injection to minimize thyroid uptake of free ¹²³I.
-
Anesthetize the animal using isoflurane (e.g., 4-5% for induction, 1.5-2% for maintenance).
-
-
Radiotracer Administration:
-
Intravenously inject approximately 20 MBq (for mice) or 30 MBq (for rats) of [¹²³I]this compound (or [¹²³I]β-CIT as a similar tracer) via the tail vein.[2]
-
-
Uptake Period:
-
Allow for a 60-minute uptake period while the animal remains under anesthesia.[2]
-
-
SPECT Acquisition:
-
Position the animal in a small animal SPECT scanner (e.g., NanoSPECT/CT Plus).
-
Perform a helical SPECT scan of the brain for 60-90 minutes.[6]
-
Acquire a CT scan for attenuation correction and anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct SPECT images using appropriate software (e.g., HiSPECT).
-
Analyze images using software such as InVivoScope or DaTQUANT.[2][10]
-
Define regions of interest (ROIs) for the striatum and a reference region (e.g., cerebellum or occipital cortex) to calculate the specific binding ratio (SBR).[11][12]
-
SBR is typically calculated as: (Striatal Uptake - Reference Region Uptake) / Reference Region Uptake.[11]
-
[¹⁸F]FE-PE2I PET Imaging Protocol for Rodent Models
-
Animal Preparation:
-
Anesthetize the animal with isoflurane.
-
Cannulate the lateral tail vein for radiotracer injection.
-
-
Radiotracer Administration and PET Acquisition:
-
Position the animal in a small animal PET/CT scanner (e.g., BioPET/CT).
-
Initiate a dynamic PET scan and administer a bolus injection of [¹⁸F]FE-PE2I.
-
Acquire PET data in list mode for 60 minutes.[1]
-
Perform a CT scan for attenuation correction and anatomical localization.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data.
-
Calculate the striatal binding potential (BPND) using a simplified reference tissue model with the cerebellum as the reference region.[1]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and processes relevant to this compound imaging in the context of Parkinson's disease research.
Caption: this compound binding to the dopamine transporter (DAT) in the dopaminergic synapse.
Caption: General experimental workflow for this compound SPECT imaging in animal models.
Caption: The PINK1/Parkin pathway of mitophagy, a key mechanism in some forms of familial PD.
Conclusion
This compound SPECT imaging is a valuable and widely used tool for assessing the integrity of the dopaminergic system in genetically modified animal models of Parkinson's disease. It offers a translational bridge to clinical studies where it is a standard diagnostic tool. However, the choice of imaging modality should be carefully considered based on the specific research objectives. PET imaging with tracers like [¹⁸F]FE-PE2I may offer higher sensitivity and is more suitable for dynamic imaging, while other SPECT tracers like [⁹⁹mTc]TRODAT-1 have also shown strong correlations with the extent of neurodegeneration.[2] The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their preclinical studies, ultimately contributing to the development of novel therapies for Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. Parkinson’s disease: animal models and dopaminergic cell vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNM practice guideline for dopamine transporter imaging with 123I-ioflupane SPECT 1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of dopamine transporter SPECT using 123I-Ioflupane on diagnosis and management of patients with clinically uncertain Parkinsonian syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Usefulness Differs Between the Visual Assessment and Specific Binding Ratio of 123I-Ioflupane SPECT in Assessing Clinical Symptoms of Drug-Naïve Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine signaling modulates microglial NLRP3 inflammasome activation: implications for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the Modulatory Landscape Governing Striatal Dopamine Signaling and Its Dysregulation in Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 9. Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Usefulness Differs Between the Visual Assessment and Specific Binding Ratio of 123I-Ioflupane SPECT in Assessing Clinical Symptoms of Drug-Naïve Parkinson’s Disease Patients [frontiersin.org]
- 11. Alzheimer's Association International Conference [alz.confex.com]
- 12. Quantification and discriminative power of 18F-FE-PE2I PET in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ioflupane SPECT and PET Ligands for Dopamine Transporter Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ioflupane Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) ligands for imaging the dopamine transporter (DAT). The objective is to offer a comprehensive resource for selecting the appropriate imaging modality and ligand for clinical research and drug development in the context of parkinsonian syndromes and other disorders affecting the dopaminergic system.
Introduction to Dopamine Transporter Imaging
The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopamine levels in the synaptic cleft by facilitating the reuptake of dopamine into the neuron.[1] The density of DAT is a key indicator of the health of dopaminergic neurons, which are significantly depleted in neurodegenerative disorders such as Parkinson's disease. Molecular imaging techniques like SPECT and PET, utilizing specific radioligands, allow for the in vivo visualization and quantification of DAT, providing valuable biomarkers for diagnosis, disease progression monitoring, and assessment of therapeutic interventions.[2]
This compound ([¹²³I]FP-CIT), a cocaine analog, is the most widely used SPECT ligand for DAT imaging.[3][4] In recent years, several PET ligands have been developed, offering potential advantages in terms of sensitivity, resolution, and quantification accuracy. This guide focuses on a comparative analysis of this compound SPECT with two prominent PET ligands: [¹¹C]PE2I and [¹⁸F]FE-PE2I.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound SPECT and the selected PET ligands.
| Ligand | Modality | Binding Affinity (Kᵢ/Kₑ) | Selectivity (DAT/SERT) | Reference |
| This compound ([¹²³I]FP-CIT) | SPECT | High | 2.78 | [5] |
| [¹¹C]PE2I | PET | High | High | [1][6] |
| [¹⁸F]FE-PE2I | PET | 12 nM (Kᵢ) | 29.4 | [5][7] |
Table 1: Ligand Binding Characteristics. Kᵢ: Inhibition constant; Kₑ: Equilibrium dissociation constant. A lower value indicates higher affinity. DAT/SERT: Dopamine Transporter to Serotonin Transporter selectivity ratio. A higher value indicates greater selectivity for DAT.
| Imaging Modality & Ligand | Sensitivity | Specificity | Patient Cohort | Reference |
| This compound ([¹²³I]FP-CIT) SPECT | 0.94 | 1.00 | 98 patients with uncertain parkinsonism | [8] |
| [¹⁸F]FE-PE2I PET | 0.94 | 1.00 | 98 patients with uncertain parkinsonism | [8] |
| [¹¹C]PE2I PET vs. This compound SPECT | High consistency in visual assessment | - | 16 patients with parkinsonian disorders | [9] |
Table 2: Diagnostic Performance in Parkinsonian Syndromes. Sensitivity and specificity for detecting dopamine deficit in patients with parkinsonian syndromes compared to a reference standard (clinical diagnosis or comparison with the other modality).
| Imaging Modality & Ligand | Typical Effective Dose (mSv) | Reference |
| This compound ([¹²³I]FP-CIT) SPECT | 4.7 | [10] |
| [¹¹C]-based PET ligands (general) | ~5.2 µSv/MBq (average) | [11] |
| [¹⁸F]-based PET ligands (general) | ~20.5 µSv/MBq (average) | [11] |
| [¹⁸F]FDG PET/CT (for comparison) | 8.19 ± 0.83 (PET component) | [12] |
Table 3: Estimated Radiation Dosimetry. The effective dose for [¹¹C]PE2I and [¹⁸F]FE-PE2I can be estimated using the general values for ¹¹C and ¹⁸F-based tracers and the typically administered radioactivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are the generalized experimental protocols for this compound SPECT and PET DAT imaging.
This compound ([¹²³I]FP-CIT) SPECT Protocol
-
Patient Preparation:
-
Thyroid blockade is administered at least 1 hour before tracer injection to minimize thyroid uptake of free radioiodine.
-
Patients are typically advised to be well-hydrated.
-
A review of concomitant medications that may interfere with DAT binding is performed.
-
-
Radiotracer Administration:
-
A sterile, pyrogen-free solution of this compound ([¹²³I]FP-CIT) is administered via a slow intravenous injection.
-
The typical injected activity is approximately 111-185 MBq.
-
-
Image Acquisition:
-
SPECT imaging is performed 3 to 6 hours after the injection.
-
A multi-head SPECT gamma camera equipped with high-resolution collimators is used.
-
Data is acquired over 360° with multiple projections.
-
Acquisition time is typically 30-45 minutes.
-
-
Image Processing and Analysis:
-
Images are reconstructed using filtered back-projection or iterative reconstruction algorithms.
-
Attenuation correction is applied.
-
Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex or cerebellum).
-
The specific binding ratio (SBR) is calculated to quantify DAT availability.
-
PET Ligand ([¹¹C]PE2I or [¹⁸F]FE-PE2I) Protocol
-
Patient Preparation:
-
No specific dietary restrictions are typically required, though fasting may be recommended for some protocols.
-
Patients are positioned comfortably on the PET scanner bed.
-
A review of concomitant medications is conducted.
-
-
Radiotracer Administration:
-
[¹¹C]PE2I or [¹⁸F]FE-PE2I is administered as an intravenous bolus injection.
-
The injected activity is typically in the range of 370 MBq for ¹¹C-tracers and 185-370 MBq for ¹⁸F-tracers.
-
-
Image Acquisition:
-
Dynamic or static imaging can be performed.
-
For dynamic scans, acquisition starts simultaneously with tracer injection and continues for 60-90 minutes.
-
For static scans with [¹⁸F]FE-PE2I, a single acquisition of 20-30 minutes can be performed starting around 20-40 minutes post-injection.[8]
-
A PET/CT or PET/MR scanner is used.
-
-
Image Processing and Analysis:
-
Images are reconstructed with corrections for attenuation, scatter, and random coincidences.
-
For dynamic data, kinetic modeling (e.g., Simplified Reference Tissue Model) is often used to generate parametric images of binding potential (BPND).
-
For static data, the standardized uptake value ratio (SUVR) is calculated using a reference region.
-
ROIs are defined on the striatum and a reference region (cerebellum).
-
Visualizations
Dopamine Transporter Signaling Pathway
Caption: Diagram of the dopamine transporter's role in synaptic transmission.
Experimental Workflow for DAT Imaging
References
- 1. PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of 11C-PE2I binding to the neuronal dopamine transporter in humans with the high-spatial-resolution PET scanner HRRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 4. I123‐FP‐CIT (DaTSCAN) SPECT beyond the Most Common Causes of Parkinsonism: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine transporter imaging with [18F]FE-PE2I PET and [123I]FP-CIT SPECT—a clinical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [(11)C]PE2I: a highly selective radioligand for PET examination of the dopamine transporter in monkey and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simplified quantification of [18F]FE-PE2I PET in Parkinson’s disease: Discriminative power, test–retest reliability and longitudinal validity during early peak and late pseudo-equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [18F]FE-PE2I PET is a feasible alternative to [123I]FP-CIT SPECT for dopamine transporter imaging in clinically uncertain parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of 11C-PE2I PET in differential diagnosis of parkinsonian disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. EFFECTIVE RADIATION DOSE OF 18F-FDG PET/CT: HOW MUCH DOES DIAGNOSTIC CT CONTRIBUTE? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Ioflupane Disposal
For researchers, scientists, and drug development professionals, the proper disposal of Ioflupane (I-123) is a critical component of laboratory safety and regulatory compliance. As a radiopharmaceutical, this compound necessitates stringent handling and disposal protocols to mitigate radiation risks and ensure a safe working environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound and associated contaminated materials.
Core Principles of this compound Disposal
The fundamental principle governing the disposal of this compound is that all materials associated with its preparation and administration, including any unused product and its container, must be treated as radioactive waste.[1][2] Disposal must adhere to the regulations and licenses of local competent official organizations.[1][3][2]
This compound contains Iodine-123 (I-123), which has a physical half-life of 13.2 hours.[1][4][2] This relatively short half-life allows for two primary disposal pathways: decay-in-storage for smaller quantities and disposal through an authorized radioactive waste vendor for larger quantities or as institutional policy dictates.
Quantitative Data Summary
For quick reference, the key radiological data for this compound (I-123) is summarized in the table below.
| Property | Value |
| Radionuclide | Iodine-123 (I-123) |
| Half-life | 13.2 hours[1][4][2] |
| Primary Emissions | Gamma radiation (159 keV), X-rays (27 keV)[1][4][2] |
Procedural Steps for this compound Disposal
Adherence to the following step-by-step protocols is mandatory for the safe disposal of this compound waste.
Step 1: Segregation and Collection of Waste
Immediately after use, all materials that have come into contact with this compound must be segregated as radioactive waste. This includes:
-
Unused this compound solution
-
Vials and syringes
-
Gloves and personal protective equipment (PPE)
-
Bench paper and absorbent materials
These items should be collected in clearly labeled, dedicated radioactive waste containers.
Step 2: Choosing the Correct Disposal Pathway
The appropriate disposal method for this compound waste depends on the quantity and radioactivity level of the material, as well as institutional and local regulations.
For laboratories generating small quantities of this compound waste, the decay-in-storage method is a viable option. This process involves storing the radioactive waste until it has decayed to background radiation levels.
Experimental Protocol for Decay-in-Storage:
-
Secure Storage: Place the sealed and labeled radioactive waste container in a designated, secure storage area, such as a locked cabinet within a "hot lab".[5]
-
Decay Period: Store the waste for a minimum of 10 half-lives. For I-123, this equates to at least 132 hours (5.5 days).
-
Radiation Monitoring: After the decay period, monitor the waste container using a calibrated radiation survey meter to ensure that the radiation levels are indistinguishable from background levels.
-
De-identification: Once confirmed to be at background levels, deface or remove all radioactive material labels from the container.
-
Final Disposal: The de-identified waste can then be disposed of as regular medical or chemical waste, in accordance with institutional guidelines. For liquid waste that has decayed, disposal down the sink may be permissible, but this must be witnessed and documented by two qualified individuals.[5]
For larger quantities of this compound waste or when institutional policy prohibits decay-in-storage, disposal must be handled by a licensed radioactive waste vendor.
Procedure for Disposal via an Authorized Vendor:
-
Packaging: Package the radioactive waste in accordance with the vendor's specifications and Department of Transportation (DOT) regulations for the transport of radioactive materials.
-
Documentation: Complete all necessary waste manifests and documentation as required by the vendor and regulatory agencies.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste by the authorized vendor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding the highest standards of radiological safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
